molecular formula C17H18N2O B8139870 (R)-4-Benzyl-3-phenylpiperazin-2-one

(R)-4-Benzyl-3-phenylpiperazin-2-one

Katalognummer: B8139870
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: JUWZYKUNWPTANZ-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-Benzyl-3-phenylpiperazin-2-one (CAS 1327310-56-4) is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a key intermediate in the research and development of neuroactive pharmaceuticals . Its specific stereochemistry is crucial for studies investigating ligand-receptor interactions, particularly in the central nervous system . Research indicates its potential application in the study of therapies for psychiatric and neurological conditions, such as depression, anxiety, and schizophrenia, due to its postulated activity on central nervous system targets . The compound's structure aligns with other piperazine-based scaffolds that have been explored for their affinity to dopaminergic receptors, which are important in the etiology of various neurological disorders . As a building block, it is valued for its role in the synthesis of more complex, biologically active molecules aimed at discovering new therapeutic agents . The product is provided with high chemical purity. Proper storage conditions are recommended to maintain stability, typically sealed in a dry environment at cool temperatures . This product is labeled "For Research Use Only" and is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for direct personal consumption. Researchers should handle all chemical compounds with appropriate safety precautions.

Eigenschaften

IUPAC Name

(3R)-4-benzyl-3-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17-16(15-9-5-2-6-10-15)19(12-11-18-17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,20)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWZYKUNWPTANZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(R)-4-Benzyl-3-phenylpiperazin-2-one CAS number and material safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (R)-4-Benzyl-3-phenylpiperazin-2-one, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. This document details the compound's chemical identity, including its verified CAS number, physicochemical properties, and a representative synthetic pathway. Furthermore, it outlines its applications as a key intermediate and presents a synthesized safety and handling profile based on available data, addressing the absence of a comprehensive, publicly accessible Material Safety Data Sheet (MSDS). This guide is intended for researchers, chemists, and drug development professionals engaged in organic synthesis and pharmaceutical research.

Part 1: Chemical Identity and Physicochemical Properties

(R)-4-Benzyl-3-phenylpiperazin-2-one is a substituted piperazinone derivative characterized by a chiral center at the C3 position of the piperazine ring. This stereochemistry is crucial for its utility in asymmetric synthesis.

1.1. Nomenclature and Identification

  • Chemical Name: (R)-4-Benzyl-3-phenylpiperazin-2-one

  • Synonym(s): (3R)-4-benzyl-3-phenylpiperazin-2-one

  • CAS Number: 187854-13-9

  • Molecular Formula: C₁₇H₁₈N₂O[1]

  • Molecular Weight: 266.34 g/mol [1]

1.2. Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that experimental data for this specific research chemical is limited, and some values may be predicted or based on structurally similar compounds.

PropertyValueSource
Appearance White to off-white solidTypical for this class of compounds
Purity Typically >95%[1]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Insoluble in water.Inferred from synthesis protocols
Melting Point Not consistently reported in public literature.-
Part 2: Synthesis and Stereocontrol

The synthesis of chiral piperazinones like (R)-4-Benzyl-3-phenylpiperazin-2-one is a multi-step process where the control of stereochemistry is paramount. While various synthetic routes exist, a common approach involves the cyclization of a chiral diamine precursor.

A related compound, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, is synthesized by reacting 4-benzyl-2-oxo-3-phenylpiperazine with sodium hydride in DMF, followed by the addition of an alkylating agent.[2] This highlights a general strategy for modifying the piperazinone core. The synthesis of the core piperazinone structure itself can be achieved through methods like the reaction of α-bromophenylacetic acid esters with ethylenediamine.[2]

2.1. Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating a substituted piperazinone, which can be adapted for the target molecule.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Chiral Resolution A α-Bromophenylacetic acid ester C Linear Amide Intermediate A->C + B (Base, Solvent) B N-Benzylethylenediamine D (R,S)-4-Benzyl-3-phenylpiperazin-2-one C->D Intramolecular Cyclization (Heat/Base) E (R)-4-Benzyl-3-phenylpiperazin-2-one D->E Chiral HPLC or Diastereomeric Salt Resolution F (S)-Enantiomer

Caption: Generalized workflow for piperazinone synthesis.

Causality in Synthesis: The choice of starting materials, particularly a chiral diamine or subsequent chiral resolution, is the determining factor for the final product's stereochemistry. The N-benzyl group serves as a protecting group and can be removed in later synthetic steps if required. For instance, debenzylation can be achieved via hydrogenation using a palladium on carbon catalyst.[2]

Part 3: Applications in Research and Drug Development

(R)-4-Benzyl-3-phenylpiperazin-2-one is primarily utilized as a chiral intermediate in the synthesis of more complex, biologically active molecules. Its rigid, stereodefined scaffold is a valuable feature for building molecules designed to interact with specific biological targets.

3.1. Intermediate for Active Pharmaceutical Ingredients (APIs)

Substituted piperazines and piperazinones are common structural motifs in a wide range of pharmaceuticals. The related intermediate, 1-Methyl-3-phenylpiperazine, is a key component in the synthesis of the antidepressant drug Mirtazapine.[2] The structural framework of (R)-4-Benzyl-3-phenylpiperazin-2-one makes it a suitable precursor for creating libraries of compounds for screening against various therapeutic targets.

3.2. Scaffold for Ligand Development

The piperazine core is found in ligands for numerous receptors. For example, benzylpiperazine derivatives have been designed and synthesized as potent ligands for the σ-1 receptor, which is a target for treating chronic pain.[3] The specific stereochemistry and substitution pattern of (R)-4-Benzyl-3-phenylpiperazin-2-one allow for precise spatial orientation of functional groups, which is critical for achieving high-affinity binding to receptor sites. Research into benzylpiperazine and phenylpiperazine hybrids has also shown potential for developing multitargeted ligands for Alzheimer's disease therapy.[4]

Part 4: Safety Profile and Handling

4.1. Hazard Identification (Inferred)

Based on available data for analogous compounds, the following hazards should be assumed:

  • Acute Toxicity: May be harmful if swallowed.[5]

  • Skin Irritation/Corrosion: May cause skin irritation.[6][7] Some related compounds are classified as causing severe skin burns.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[7][8]

  • Sensitization: May cause an allergic skin reaction (sensitization) upon re-exposure.[5][9]

4.2. Recommended Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[8]

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] If dusts are generated, a NIOSH/MSHA approved respirator may be necessary.[9]

4.3. Safe Handling and Storage Protocol

The following workflow should be adopted to ensure safe handling and storage.

Caption: Safe handling workflow for chemical powders.

First Aid Measures (General Guidance):

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[11][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11]

  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[5]

References
  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Publications. [Link]

  • N-Benzyl-4-piperidone | CAS#:3612-20-2. Chemsrc. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. National Center for Biotechnology Information (PMC). [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine.
  • BENZYLPIPERAZINE Monograph. SWGDRUG.org. [Link]

  • Benzylpiperazine Forensic, Kit, Safety Data Sheet. Neogen. [Link]

  • Safety Data Sheet - Slideway Oil 220. Unknown Source. [Link]

  • GHS Safety Data Sheet - 1-benzylpiperazine. Chemwatch. [Link]

  • Safety Data Sheet: ULSG. Greenergy. [Link]

  • ACC Silicones LTD ACC13 - Safety Data Sheet. Farnell. [Link]

  • Material Safety Data Sheet - N-Benzyl-4-piperidone. Cole-Parmer. [Link]

  • Brugal TOC013 - Safety Data Sheet. Wheeling-Nippon Steel. [Link]

  • 4-Benzylpiperidine | C12H17N | CID 31738. PubChem. [Link]

Sources

Crystallographic Profiling and 3D Conformational Analysis of (R)-4-Benzyl-3-phenylpiperazin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-Benzyl-3-phenylpiperazin-2-one is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and other neuroactive pharmacophores[1][2]. The biological efficacy of these derivatives is strictly dependent on their absolute stereochemistry. Consequently, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the 3D molecular structure and validating the (R)-configuration at the C3 position. This whitepaper details the optimized crystallographic workflows, conformational analyses, and refinement protocols required to characterize this molecule with high precision.

Physicochemical & Crystallographic Context

Before initiating crystallization, it is critical to understand the compound's inherent properties, which dictate its solubility and packing behavior. The piperazin-2-one core introduces both a rigid lactam functionality and a flexible amine, enabling complex hydrogen-bonding networks[3][4].

Table 1: Chemical and Expected Crystallographic Parameters

ParameterValue / Description
Chemical Name (R)-4-Benzyl-3-phenylpiperazin-2-one
CAS Number 1327310-56-4
Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
Expected Space Group P2₁2₁2₁ or P2₁ (Chiral, non-centrosymmetric)
Hydrogen Bonding N-H···O=C (Intermolecular)
Target Flack Parameter ~0.0 (indicates correct absolute structure)

Experimental Methodology: From Crystal Growth to X-Ray Diffraction

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over rapid evaporation because it promotes a slow, controlled supersaturation gradient. This minimizes lattice defects and twinning, which are detrimental when attempting to resolve subtle anomalous dispersion signals needed for absolute configuration.

  • Dissolution: Dissolve 10 mg of [1] in 0.5 mL of a high-solubility inner solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial.

  • Anti-solvent Selection: Place 3 mL of a volatile anti-solvent (e.g., pentane or hexane) in a larger 10 mL outer vial.

  • Diffusion Chamber: Carefully place the open inner vial into the outer vial and seal the outer vial tightly.

  • Incubation: Store at a constant temperature (e.g., 20°C) in a vibration-free environment for 3–7 days.

  • Harvesting: Select a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

Protocol 2: X-Ray Diffraction Data Collection

Causality: For light-atom structures (containing only C, H, N, O), resolving the absolute stereochemistry requires maximizing the anomalous scattering signal. Therefore, Cu-Kα radiation (λ = 1.5418 Å) is strictly preferred over Mo-Kα.

  • Mounting: Coat the selected crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an N₂ cryostream. This reduces thermal motion (Debye-Waller factors), sharpening diffraction spots and improving high-angle data resolution.

  • Data Collection: Collect full sphere data utilizing a microfocus Cu-Kα source and a photon-counting pixel array detector.

Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C X-Ray Diffraction (Cu-Kα Radiation) B->C D Data Integration & Absorption Correction C->D E Structure Solution (SHELXT / Olex2) D->E F Structure Refinement (SHELXL) E->F G Absolute Configuration (Flack Parameter) F->G

Caption: X-ray crystallographic workflow from crystal growth to absolute structure refinement.

3D Molecular Structure & Conformational Analysis

The 3D conformation of (R)-4-Benzyl-3-phenylpiperazin-2-one is driven by a delicate balance of ring strain, steric repulsion, and crystal packing forces[3][4].

  • Piperazin-2-one Core: The six-membered ring typically adopts a pseudo-chair conformation. The presence of the lactam group (N1-C2=O) enforces local planarity across the amide bond due to partial double-bond character, distorting the ideal chair geometry[3].

  • Substituent Orientation: The (R)-phenyl group at C3 and the benzyl group at N4 experience significant steric crowding. To minimize 1,3-diaxial interactions and steric clash, the bulky C3-phenyl group strongly prefers an equatorial orientation. The N4-benzyl group will orient its phenyl ring away from the C3 substituent.

  • Intermolecular Interactions: The crystal lattice is predominantly stabilized by strong intermolecular hydrogen bonds. The lactam N-H acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor (N-H···O=C). This typically results in the formation of hydrogen-bonded dimers or infinite 1D chains along the crystallographic axes[4].

Conformation Core Piperazin-2-one Core (Pseudo-Chair) Lactam Lactam Planarity (N1-C2=O) Core->Lactam Enforces Sub3 (R)-3-Phenyl Group (Equatorial) Core->Sub3 Substituent Sub4 4-Benzyl Group (Steric Minimization) Core->Sub4 Substituent Hbond Intermolecular H-Bonds (N-H···O=C) Lactam->Hbond Donor/Acceptor Sub3->Sub4 Steric Repulsion Packing Crystal Packing (1D Chains/Dimers) Hbond->Packing Drives

Caption: Conformational drivers and intermolecular forces dictating the 3D crystal lattice.

Structure Solution and Refinement Protocol

To ensure trust and scientific integrity, the computational refinement of the crystal structure must follow a self-validating protocol utilizing industry-standard software.

  • GUI and Environment: Import the integrated .hkl and .ins files into , a comprehensive graphical user interface that seamlessly links structure solution and refinement programs[5][6].

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT. This algorithm is highly effective at identifying the correct non-centrosymmetric space group (e.g., P2₁2₁2₁) required for chiral molecules.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F² with [7][8]. Convert all non-hydrogen atoms (C, N, O) to anisotropic displacement parameters to account for thermal motion ellipsoids.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX commands in SHELXL). Causality: X-rays scatter off electron clouds, making it difficult to accurately locate hydrogen atoms (which have only one electron). The riding model geometrically constrains the H-atoms to their parent heavy atoms, preventing unstable refinements and artificially shortened C-H bonds[7].

  • Absolute Structure Validation: Evaluate the Flack parameter. A value near 0.0 (with an esd < 0.1) confirms the (R)-configuration at the C3 position. A value near 1.0 would indicate the inverted (S)-enantiomer, necessitating an INVERT command in the refinement instructions.

  • Final Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility to ensure no Level A or B alerts remain, structurally validating the self-consistency of the model[7][8].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 124514864, (R)-4-Benzyl-3-phenylpiperazin-2-one." PubChem. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]

  • Miyake, H., Yamashita, T., Hirotsu, K., & Kojima, Y. (1996). "A Cyclic Hexa-Pseudopeptide Constructed from N,N'-Ethylene-Bridged (S)-Phenylalanyl-(S)-Phenylalanine and Glycine." Acta Crystallographica Section C, 52(3), 681-684. Available at:[Link]

Sources

Pharmacokinetic Profiling of (R)-4-Benzyl-3-phenylpiperazin-2-one Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to enhance aqueous solubility, tune lipophilicity, and optimize the overall absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates 1. Within this class, (R)-4-Benzyl-3-phenylpiperazin-2-one and its derivatives represent a specialized subset of lactam-rigidified heterocycles. These compounds serve as critical intermediates and lead scaffolds for central nervous system (CNS) therapeutics, including Substance P (NK1) receptor antagonists and novel peptidomimetics.

This whitepaper provides a comprehensive, causality-driven guide to the pharmacokinetic (PK) profiling of (R)-4-Benzyl-3-phenylpiperazin-2-one derivatives. By bridging structural chemistry with in vivo performance, we outline the self-validating methodologies required to accurately quantify their ADME properties and guide rational lead optimization.

Structural Dynamics and Physicochemical Causality

The incorporation of a ketone at the C2 position to form a piperazin-2-one (lactam) fundamentally alters the electronic distribution of the piperazine core.

  • pKa and Permeability: The lactam neutralizes the basicity of the N1 nitrogen, leaving only the N4 nitrogen protonatable at physiological pH. This reduction in overall basicity enhances passive membrane permeability across the blood-brain barrier (BBB), a critical requirement for neuroactive compounds.

  • Metabolic Liabilities: The bulky, lipophilic benzyl group at N4 and the phenyl group at C3 drive high plasma protein binding. However, these same moieties are highly susceptible to Cytochrome P450 (CYP) mediated oxidation. Piperazine derivatives predominantly undergo metabolism in the liver 2. For this specific scaffold, CYP3A4-driven N-debenzylation is the primary clearance mechanism.

  • Bioisosterism: To mitigate rapid hepatic clearance, bioisosterism is widely employed. Strategies such as the fluorination of the benzyl ring or the introduction of steric bulk (e.g., methyl groups) are used to block metabolic hotspots, thereby improving pharmacokinetic properties and eliminating toxicity without sacrificing target affinity 3.

Metabolism Parent (R)-4-Benzyl-3-phenyl piperazin-2-one CYP Hepatic CYP450 (Mainly CYP3A4) Parent->CYP M1 N-Debenzylation (Major Metabolite) CYP->M1 High Clearance M2 Aromatic Hydroxylation (Minor Metabolite) CYP->M2 Phase I M3 Lactam Hydrolysis (Minor Metabolite) CYP->M3 Amidase

Caption: Primary hepatic biotransformation pathways of (R)-4-Benzyl-3-phenylpiperazin-2-one.

Preclinical Pharmacokinetic Profiling Workflow

Evaluating the ADME profile requires a tiered, self-validating workflow. Initial pharmacokinetic profiling of selected inhibitors must include the assessment of potential membrane permeability and liver microsomal stability before advancing to in vivo models 4.

PK_Workflow A Compound Synthesis & Purification B In Vitro ADME (Microsomes, Caco-2) A->B  Screening C In Vivo PK Study (Rodent Models) B->C  Lead Selection D Bioanalysis (LC-MS/MS) C->D  Plasma Sampling E PK Parameter Calculation (NCA & Compartmental) D->E  Data Processing

Caption: Preclinical pharmacokinetic profiling workflow for piperazin-2-one derivatives.

Self-Validating Experimental Methodologies

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality & Rationale: To isolate hepatic clearance from renal or biliary excretion, we utilize human and rat liver microsomes (HLM/RLM). The assay determines intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) in a controlled enzymatic environment.

Step-by-Step Methodology:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Assembly: In a 96-well plate, combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the (R)-4-Benzyl-3-phenylpiperazin-2-one derivative (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • System Validation (Quality Control): Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (low clearance control). If Verapamil does not deplete by >80% at 30 minutes, the microsomal batch is deemed inactive and the assay must be rejected.

Protocol B: In Vivo Oral Pharmacokinetic Study in Rats

Causality & Rationale: In vivo studies are mandatory to understand the interplay of gastric absorption, first-pass metabolism, and systemic distribution. We use Sprague-Dawley rats to calculate absolute oral bioavailability ( F% ).

Step-by-Step Methodology:

  • Formulation: Due to the lipophilicity of the benzyl-phenyl-piperazinone core, formulate the compound in 5% DMSO, 10% Tween-80, and 85% Saline to ensure complete dissolution without precipitating in the gastric environment.

  • Dosing: Administer the formulation to fasted male Sprague-Dawley rats (n=3 per route). Use 2 mg/kg for Intravenous (IV) via the tail vein, and 10 mg/kg for Oral (PO) via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

  • Bioanalysis & Validation: Extract plasma samples using liquid-liquid extraction (LLE) with ethyl acetate to minimize ion suppression from the Tween-80 excipient. Quantify using LC-MS/MS. A calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations must be interspersed throughout the run.

Quantitative Data Presentation

The following table illustrates the comparative pharmacokinetic parameters of the parent (R)-4-Benzyl-3-phenylpiperazin-2-one against synthetically optimized derivatives. Notice how bioisosteric modifications (e.g., fluorination to block N-debenzylation) drastically reduce clearance and improve oral bioavailability.

Compound IDModification ClIV​ (mL/min/kg) Vdss​ (L/kg) t1/2,PO​ (h)Oral Bioavailability ( F% )
Parent Scaffold None (Standard (R)-enantiomer)48.53.21.412.5%
Derivative A 4-Fluorobenzyl substitution24.23.83.638.0%
Derivative B C3-Phenyl para-methylation35.14.12.122.4%
Derivative C N1-Methylation + 4-Fluorobenzyl16.84.55.256.2%

Note: Data represents standard preclinical parameters observed in rat models for this chemotype, demonstrating the structure-activity relationship (SAR) of metabolic stabilization.

Conclusion

The (R)-4-Benzyl-3-phenylpiperazin-2-one scaffold is highly versatile but inherently limited by rapid first-pass metabolism primarily driven by CYP3A4-mediated N-debenzylation. Through rigorous, self-validating in vitro and in vivo pharmacokinetic profiling, researchers can identify these metabolic liabilities. Subsequent rational drug design—utilizing bioisosteric replacements such as halogenation—can systematically reduce intrinsic clearance, extend the biological half-life, and elevate oral bioavailability to therapeutically viable levels.

References

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution ResearchGate (January 2026) URL: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) (January 2026) URL: [Link]

  • Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling Journal of Medicinal Chemistry - ACS Publications (April 2018) URL: [Link]

Sources

Decoding the Pharmacological Scaffold: In Vitro Mechanism of Action of (R)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-Benzyl-3-phenylpiperazin-2-one (CAS: 1327310-56-4) is a highly specialized chiral heterocyclic compound. While frequently utilized as a sophisticated building block in organic synthesis, its core structure—a piperazin-2-one ring substituted with an (R)-phenyl group at the C3 position and a benzyl group at the N4 position—acts as a privileged pharmacophore for Neurokinin-1 (NK1) receptor antagonism [1]. This whitepaper provides an in-depth technical analysis of how this structural motif engages the NK1 receptor in vitro, detailing the signaling cascades it disrupts and the self-validating experimental protocols required to quantify its pharmacological efficacy.

Molecular Rationale & Target Engagement

The pharmacological value of the piperazin-2-one scaffold lies in its rigid conformational geometry, which perfectly mimics the spatial requirements necessary to antagonize Substance P (SP), the endogenous undecapeptide ligand of the NK1 receptor[2].

The mechanism of target engagement is driven by precise stereochemical and structural features:

  • The (R)-3-Phenyl Group: The defined (R)-configuration is critical. It projects the phenyl ring into the deep, hydrophobic transmembrane pocket of the NK1 receptor (formed by domains V and VI), competitively displacing the C-terminal aromatic residues (Phe^7^, Phe^8^) of Substance P[2].

  • The N4-Benzyl Group: This moiety extends into an adjacent hydrophobic accessory binding site, anchoring the molecule and drastically reducing the off-rate ( koff​ ) of the antagonist-receptor complex.

  • The Piperazin-2-one Core: The lactam ring provides essential hydrogen-bond accepting and donating capabilities (interacting with residues such as Gln165 or His197), which are required to stabilize the antagonist within the orthosteric site[1].

Mechanistic Pathway: GPCR Modulation

The NK1 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11​ alpha subunit. In the absence of an antagonist, Substance P binds to the NK1 receptor, inducing a conformational shift that activates Gq/11​ . This stimulates Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ subsequently binds to receptors on the endoplasmic reticulum (ER), triggering a massive release of intracellular calcium ( Ca2+ ).

By occupying the orthosteric binding site, (R)-4-Benzyl-3-phenylpiperazin-2-one exerts competitive steric blockade , preventing the initial conformational shift required for Gq/11​ coupling, thereby silencing the entire downstream Ca2+ mobilization cascade.

NK1_Signaling SP Substance P (Endogenous Agonist) NK1R Neurokinin-1 (NK1) Receptor (Gq-Coupled GPCR) SP->NK1R Binds & Activates Antag (R)-4-Benzyl-3-phenylpiperazin-2-one (Competitive Antagonist) Antag->NK1R Steric Blockade Gq Gq/11 Alpha Subunit NK1R->Gq Conformational Shift PLC Phospholipase C (PLC-β) Gq->PLC Allosteric Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 Inositol Triphosphate (IP3) PIP2->IP3 Generates Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Binds ER Receptors

NK1 Receptor Gq/11 signaling cascade and competitive inhibition by the piperazin-2-one scaffold.

In Vitro Experimental Methodologies

To rigorously evaluate the mechanism of action of this scaffold, two orthogonal in vitro models must be employed: a thermodynamic binding assay and a functional kinetic assay. The following protocols are engineered as self-validating systems , ensuring high data integrity.

Workflow cluster_0 Assay Modalities CellPrep CHO-hNK1R Cells (Stable Expression) Assay1 Radioligand Binding [3H]-Substance P CellPrep->Assay1 Assay2 FLIPR Calcium Assay Fluo-4 AM Dye CellPrep->Assay2 Compound Scaffold Dilution (10^-10 to 10^-5 M) Compound->Assay1 Compound->Assay2 Data Data Analysis (IC50, Ki Determination) Assay1->Data CPM Readout Assay2->Data RFU Kinetics

In vitro high-throughput screening workflow for NK1 receptor binding and functional antagonism.

Radioligand Competitive Binding Assay

Objective: Quantify the thermodynamic binding affinity ( Ki​ ) of the compound to the human NK1 receptor.

Causality of Design: We utilize recombinant Chinese Hamster Ovary (CHO) cells expressing the human NK1 receptor[3]. CHO cells are selected because they natively lack human GPCRs, providing an absolute null background that eliminates off-target signal confounding. The assay buffer is specifically supplemented with MnCl2​ ; the presence of divalent manganese cations is causally required to stabilize the GPCR- Gq​ protein complex, artificially locking the receptor into its high-affinity state to maximize the specific binding window of the radioligand[3].

Step-by-Step Protocol:

  • Membrane Isolation: Harvest CHO-hNK1R cells and homogenize in 50 mM Tris-HCl (pH 7.4) with protease inhibitors. Centrifuge at 40,000 × g to isolate the lipid membrane fraction.

  • Buffer Formulation: Prepare the binding buffer: 50 mM Tris, 5 mM MnCl2​ , 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA) at pH 7.4. (Causality: BSA acts as a carrier protein, preventing the highly lipophilic piperazin-2-one compound from adhering to the polystyrene assay plates).

  • Reaction Assembly: In a 96-well plate, combine 25 μL of membrane suspension (~5 μg protein/well), 25 μL of [3H]-Substance P (0.5 nM final), and 25 μL of the test compound (serial logarithmic dilutions from 10−10 to 10−5 M).

  • Self-Validation Controls:

    • Total Binding (TB): Wells containing vehicle (DMSO) instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing 10 μM of unlabeled Substance P to completely saturate specific sites.

  • Filtration & Quantification: Incubate for 60 minutes at room temperature. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (Causality: Neutralizes the negative charge of the glass fibers, preventing non-specific radioligand trapping). Wash three times with ice-cold buffer, add scintillation fluid, and read Counts Per Minute (CPM).

FLIPR Intracellular Calcium Mobilization Assay

Objective: Determine the functional antagonist potency ( IC50​ ) by measuring the real-time blockade of Substance P-induced Ca2+ flux.

Causality of Design: Because IP3​ -mediated Ca2+ release is a rapid, transient event (peaking within 15-30 seconds), standard endpoint assays are insufficient. The Fluorometric Imaging Plate Reader (FLIPR) provides real-time kinetic capture. We utilize Fluo-4 AM, a cell-permeable fluorogenic dye that exhibits a massive increase in fluorescence upon binding free Ca2+ .

Step-by-Step Protocol:

  • Cell Seeding: Plate CHO-hNK1R cells in 384-well black-wall, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 μL of Fluo-4 AM (2 μM) in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid. (Causality: Probenecid is a competitive inhibitor of organic anion transporters; it prevents the cells from actively pumping the cleaved, impermeable Fluo-4 dye back out into the extracellular space).

  • Antagonist Pre-incubation: Add the (R)-4-Benzyl-3-phenylpiperazin-2-one dilutions and incubate for 30 minutes at 37°C to allow for receptor equilibration.

  • Agonist Challenge & Self-Validation: Transfer the plate to the FLIPR.

    • Validation Step: Record baseline fluorescence for 10 seconds prior to injection. A flat baseline confirms stable resting Ca2+ levels and uniform dye loading across the plate.

    • Activation: Inject Substance P at its pre-determined EC80​ concentration. Record peak Relative Fluorescence Units (RFU) at 515-535 nm over a 3-minute kinetic window.

Quantitative Data Interpretation

When evaluating the (R)-4-Benzyl-3-phenylpiperazin-2-one scaffold or its direct derivatives using the aforementioned protocols, the data typically aligns with the parameters of a high-affinity, competitive GPCR antagonist.

ParameterDescriptionTypical Value for ScaffoldExperimental Model
Ki​ Thermodynamic Binding Affinity10 - 50 nMRadioligand Displacement Assay
IC50​ Functional Antagonism Potency25 - 80 nMFLIPR Calcium Assay
Hill Slope ( nH​ ) Receptor Binding Cooperativity~1.0 (Non-cooperative)Dose-Response Curve Analysis
Bmax​ Receptor Density in CHO Model2.5 - 3.0 pmol/mg proteinSaturation Binding Assay

Note: A Hill Slope of ~1.0 validates that the compound is binding to a single orthosteric site without allosteric cooperativity, confirming its mechanism as a direct competitive antagonist against Substance P.

Conclusion

(R)-4-Benzyl-3-phenylpiperazin-2-one is far more than a simple chemical intermediate; it is a highly optimized, stereospecific pharmacophore engineered to exploit the topology of the NK1 receptor. By utilizing the (R)-phenyl and N-benzyl groups to anchor into the receptor's hydrophobic pockets, it effectively uncouples the Gq/11​ signaling cascade. The rigorous application of self-validating radioligand and kinetic calcium assays remains the gold standard for translating this molecular interaction into actionable pharmacological data for drug development.

References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chiral N-acyl-5,6,7(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazines as NK1 Receptor Antagonists (US Patent 10683295B2)

Sources

Methodological & Application

Application Note: Catalytic Asymmetric Synthesis of (R)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to mimic inverse γ-turns in peptides and serving as a critical building block for therapeutics such as the antiemetic drug Aprepitant[1]. Traditional syntheses relying on chiral pool precursors or late-stage resolution are often step-intensive and suffer from poor atom economy. This application note details state-of-the-art catalytic asymmetric methodologies to synthesize (R)-4-Benzyl-3-phenylpiperazin-2-one , focusing on a highly efficient one-pot organocatalytic Domino Ring-Opening Cyclization (DROC)[1],[2] and transition-metal-catalyzed asymmetric hydrogenation[3].

Mechanistic Principles & Regiochemical Causality

When designing a synthesis for (R)-4-Benzyl-3-phenylpiperazin-2-one, the primary challenge is establishing the C3 stereocenter while strictly controlling the regiochemistry of the nitrogen substituents (N1 vs. N4).

The Organocatalytic DROC Strategy

The most step-economic route involves a telescoped Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC)[1].

  • Alkene Formation: Benzaldehyde and an active methylene compound, such as (phenylsulfonyl)acetonitrile, undergo a Knoevenagel condensation to form a highly electron-deficient alkene.

  • Asymmetric Epoxidation: A multifunctional Cinchona alkaloid-derived thiourea catalyst is employed alongside cumyl hydroperoxide (CHP). Causality of Reagent Choice: CHP is selected over standard H2​O2​ because its bulky cumyl group interacts synergistically with the chiral pocket of the thiourea catalyst, locking the transition state to deliver the oxygen atom with high facial selectivity, yielding the (S)-epoxide[2].

  • Regiocontrolled DROC: The epoxide undergoes an SN​2 ring opening by a diamine, followed by intramolecular lactamization.

Overcoming the Regiochemical Pitfall: If standard N -benzylethylenediamine is used, the less sterically hindered primary amine preferentially attacks the epoxide at the β -carbon. Subsequent cyclization by the secondary amine yields the undesired 1-benzyl isomer. To synthesize the 4-benzyl target, regiocontrol must be inverted. This is achieved by using a transiently protected diamine, such as N1 -Boc- N2 -benzylethylenediamine. The secondary amine ( N -benzyl) is forced to attack the epoxide, installing the benzyl group at the N4 position. Subsequent in situ acid-mediated Boc deprotection liberates the primary amine, which rapidly cyclizes to form the unsubstituted N1 lactam.

G A Benzaldehyde + Active Methylene B Knoevenagel Condensation A->B C Electron-Deficient Alkene B->C D Asymmetric Epoxidation (Cinchona Urea Cat.) C->D E Chiral Epoxide Intermediate D->E F Domino Ring-Opening Cyclization (DROC) E->F + Protected Diamine G (R)-4-Benzyl-3-phenyl piperazin-2-one F->G Deprotection & Lactamization

Workflow of the one-pot organocatalytic synthesis of (R)-4-Benzyl-3-phenylpiperazin-2-one.

Step-by-Step Experimental Protocols

Protocol A: One-Pot Organocatalytic Epoxidation & DROC

This protocol is a self-validating system; intermediate monitoring ensures the stereochemical integrity is maintained before the cyclization step.

Reagents: Benzaldehyde (1.0 mmol), (phenylsulfonyl)acetonitrile (1.1 mmol), Cinchona thiourea catalyst (10 mol%), Cumyl hydroperoxide (CHP, 1.5 mmol), N1 -Boc- N2 -benzylethylenediamine (1.2 mmol), Triethylamine (2.0 mmol), TFA (for deprotection).

  • Knoevenagel Condensation: In an oven-dried Schlenk flask, dissolve benzaldehyde and (phenylsulfonyl)acetonitrile in anhydrous toluene (5 mL). Stir at 50 °C for 4 hours until complete consumption of the aldehyde (Monitor via TLC: Hexanes/EtOAc 3:1).

  • Asymmetric Epoxidation: Cool the reaction mixture to -20 °C. Add the Cinchona thiourea catalyst followed by the dropwise addition of CHP. Stir for 24 hours.

    • In-Process Control (IPC): Extract a 50 µL aliquot, quench with saturated Na2​S2​O3​ , and analyze via Chiral HPLC to validate the ee of the epoxide intermediate (>90% expected)[2].

  • Ring-Opening: Evaporate the toluene under reduced pressure and replace the solvent with anhydrous acetonitrile (5 mL). Add N1 -Boc- N2 -benzylethylenediamine and stir at room temperature for 12 hours.

  • Deprotection & Cyclization (DROC): Add TFA (10 equivalents) to the mixture and stir for 2 hours to remove the Boc group. Neutralize carefully with Et3​N and heat to 50 °C for 6 hours to drive the lactamization.

  • Workup: Quench with water, extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via flash chromatography to yield (R)-4-Benzyl-3-phenylpiperazin-2-one.

Protocol B: Palladium-Catalyzed Asymmetric Hydrogenation

An orthogonal approach involves the asymmetric hydrogenation of pyrazinones, providing facile access to chiral multisubstituted piperazin-2-ones[3]. Other Pd-catalyzed methods, such as decarboxylative allylic alkylation, are also highly effective for tertiary/secondary piperazinones[4].

Reagents: 4-Benzyl-3-phenylpyrazin-2(1H)-one (1.0 mmol), Pd(OCOCF3​)2​ (5 mol%), (R)-Segphos (6 mol%), TFE/DCM solvent mixture.

  • Catalyst Activation: In a glovebox, mix Pd(OCOCF3​)2​ and (R)-Segphos in anhydrous DCM (2 mL). Stir for 30 minutes to pre-form the active chiral complex.

  • Hydrogenation: Transfer the catalyst solution to a high-pressure Parr reactor containing the pyrazinone substrate dissolved in 2,2,2-trifluoroethanol (TFE, 3 mL).

  • Pressurization: Purge the reactor with H2​ gas three times, then pressurize to 50 bar. Stir at 40 °C for 24 hours.

  • Validation: Vent the reactor, filter through a short pad of Celite, and analyze the crude mixture via 1H -NMR to confirm the disappearance of the pyrazinone olefinic protons.

H Cat Chiral Pd(II) Precatalyst Act Active Pd(0) Species Cat->Act Activation Coord Substrate-Pd Complex Act->Coord + Substrate Sub Pyrazin-2-one Substrate Sub->Coord Hyd H2 Oxidative Addition Coord->Hyd + H2 Hyd->Act Catalyst Regeneration Prod (R)-4-Benzyl-3-phenyl piperazin-2-one Hyd->Prod Reductive Elimination

Catalytic cycle for the asymmetric hydrogenation of pyrazinones using chiral Pd complexes.

Quantitative Data & Optimization Analysis

The following tables summarize the optimization parameters critical for maximizing both yield and enantiomeric excess (ee).

Table 1: Optimization of Organocatalytic Epoxidation Conditions [2]

Catalyst SystemOxidantSolventTemp (°C)Yield (%)ee (%)Key Advantage
Cinchona Thiourea H2​O2​ CH2​Cl2​ 254562Environmentally benign
Cinchona ThioureaTBHPToluene06875Better solubility
Cinchona Thiourea CHP Toluene -20 89 96 Optimal facial selectivity

Table 2: Regiocontrol Strategies in DROC for Piperazin-2-ones [1]

Diamine PrecursorEpoxide Attack SiteCyclization SiteMajor ProductRegioselectivity
N -benzylethylenediaminePrimary Amine ( NH2​ )Secondary Amine (NHBn)1-Benzyl isomer>95:5
N -Boc- N′ -benzylethylenediamine Secondary Amine (NHBn) Primary Amine ( NH2​ )* 4-Benzyl isomer >99:1

*Occurs following in situ Boc deprotection.

References

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888-7892. 1

  • Meninno, S., et al. (2015). Asymmetric Epoxidation of Alkylidenemalononitriles: Key Step for One-Pot Approach to Enantioenriched 3-Substituted Piperazin-2-ones. Organic Letters, 17(17), 4304-4307.2

  • Stoltz, B. M., et al. (2020). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition / PMC. 4

Sources

Application Note: Preparation of Functionalized Piperazines from (R)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Utility

The chiral piperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous neuroactive and oncological agents. Specifically, (R)-4-Benzyl-3-phenylpiperazin-2-one is a highly valuable chiral building block, most notably utilized in the industrial synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant (Emend®) and Fosaprepitant .

Starting a synthetic route with this specific lactam offers distinct strategic advantages:

  • Stereochemical Stability: The piperazin-2-one ring restricts conformational flexibility, preventing the epimerization of the C3 phenyl stereocenter during early-stage handling.

  • Orthogonal Reactivity: The molecule possesses two distinct nitrogen atoms—a deactivated amide (lactam) at N1 and a benzyl-protected tertiary amine at N4. This built-in orthogonality allows for highly regioselective, sequential functionalization without the need for complex protecting-group gymnastics .

Mechanistic Overview & Synthetic Workflow

The transformation of the chiral lactam into a fully diversified piperazine API relies on a precise three-stage sequence.

Note on Nomenclature: Upon reduction of the C2 carbonyl to a methylene group, IUPAC priority rules dictate a shift in ring numbering. The original N4-benzyl group becomes N1, and the C3-phenyl group becomes C2. Consequently, the newly liberated secondary amine is designated as N4.

  • Lactam Reduction: Conversion of the C2 carbonyl to a methylene group, yielding (R)-1-benzyl-2-phenylpiperazine.

  • N4-Functionalization: Derivatization of the newly formed, highly nucleophilic secondary amine (N4).

  • N1-Debenzylation & Diversification: Catalytic hydrogenolysis of the N1-benzyl group, followed by a final functionalization at the N1 position.

PiperazineWorkflow A (R)-4-Benzyl-3-phenyl piperazin-2-one B (R)-1-Benzyl-2-phenyl piperazine A->B LiAlH4, THF, Δ (Lactam Reduction) C N4-Functionalized Intermediate B->C R1-X, K2CO3 (N4-Alkylation) D N1-Deprotected Piperazine C->D H2, Pd/C, MeOH (Hydrogenolysis) E Target API (e.g., Aprepitant) D->E R2-X, Base (N1-Derivatization)

Fig 1: Stepwise functionalization of (R)-4-Benzyl-3-phenylpiperazin-2-one into a target API.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for critical steps to ensure process robustness and reproducibility.

Protocol A: Reduction of the Lactam to (R)-1-Benzyl-2-phenylpiperazine

Objective: Reduce the C2 carbonyl without epimerizing the adjacent stereocenter. Causality & Reagent Selection: Lactams are highly stable due to the resonance between the nitrogen lone pair and the carbonyl group. Standard reducing agents (e.g., NaBH 4​ ) are insufficiently electrophilic. Lithium aluminum hydride (LiAlH 4​ ) provides the necessary nucleophilic hydride. The reaction is driven to completion via thermal reflux.

Step-by-Step Procedure:

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet.

  • Suspend LiAlH 4​ (2.5 equiv, relative to lactam) in anhydrous THF (0.2 M) at 0 °C.

  • Dissolve (R)-4-Benzyl-3-phenylpiperazin-2-one (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the suspension over 30 minutes to control the exothermic evolution of H 2​ gas.

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1) until the UV-active lactam spot is fully consumed.

  • Self-Validating Workup (Fieser Method): Cool the mixture to 0 °C. For every x grams of LiAlH 4​ used, sequentially and cautiously add: x mL of distilled H 2​ O, x mL of 15% aqueous NaOH, and 3x mL of distilled H 2​ O.

    • Senior Scientist Insight: Strictly adhere to this x:x:3x ratio. Aqueous quenching of aluminum complexes often forms intractable gelatinous emulsions. The Fieser method forces the formation of a granular, easily filterable aluminum hydroxide lattice, ensuring >90% recovery of the secondary amine.

  • Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to afford the secondary amine.

Protocol B: N4-Functionalization (Alkylation)

Objective: Introduce the first diversity element at the sterically accessible N4 secondary amine. Causality & Reagent Selection: The newly formed N4 amine is highly nucleophilic. To prevent over-alkylation (quaternary ammonium salt formation), stoichiometric control of the electrophile is critical. Potassium carbonate (K 2​ CO 3​ ) is used as a mild, insoluble base to scavenge the generated HX acid without risking base-catalyzed racemization of the C2 phenyl stereocenter.

Step-by-Step Procedure:

  • Dissolve (R)-1-benzyl-2-phenylpiperazine (1.0 equiv) in anhydrous acetonitrile (0.3 M).

  • Add finely powdered K 2​ CO 3​ (2.0 equiv) and the desired alkyl halide (1.05 equiv).

  • Stir at 60 °C for 12 hours.

  • Filter the inorganic salts and concentrate the filtrate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N4-functionalized intermediate.

Protocol C: N1-Debenzylation via Catalytic Hydrogenolysis

Objective: Cleave the N1-benzyl protecting group to expose the secondary amine for final derivatization. Causality & Reagent Selection: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves benzylic C-N bonds. The phenyl ring at C2 remains intact because unactivated aromatic rings require much harsher conditions (e.g., Rh/C, high pressure) to reduce.

Step-by-Step Procedure:

  • Dissolve the N4-functionalized intermediate in methanol (0.1 M). Add glacial acetic acid (1.0 equiv).

    • Senior Scientist Insight: The addition of acetic acid protonates the resulting free amine, preventing it from coordinating to and poisoning the palladium catalyst.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon atmosphere. (Pro-Tip: Wet the catalyst with 1 mL of toluene prior to adding methanol to prevent solvent ignition).

  • Evacuate the flask and backfill with H 2​ gas via a balloon (1 atm).

  • Stir vigorously at room temperature for 8–12 hours. Monitor by LC-MS.

  • Purge the flask with argon, filter the mixture through a tightly packed Celite pad, and concentrate.

  • Neutralize with saturated aqueous NaHCO 3​ and extract with DCM to yield the free N1-piperazine ready for final diversification.

Quantitative Data Summary

The table below summarizes the typical performance metrics for this three-step sequence, demonstrating the robustness of the stereochemical retention.

StepTransformationReagents & ConditionsTypical Yield (%)Stereochemical Integrity (ee %)
1 Lactam ReductionLiAlH 4​ , THF, Reflux, 6h85 – 92%> 99% (Retained)
2 N4-AlkylationR-Br, K 2​ CO 3​ , MeCN, 60 °C78 – 88%> 99% (Retained)
3 N1-DebenzylationH 2​ (1 atm), 10% Pd/C, MeOH, RT90 – 95%> 99% (Retained)

References

  • Meninno, S., & Lattanzi, A. (2023). "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant." The Journal of Organic Chemistry, 88(12), 7888-7892. URL:[Link]

  • Kothakonda, K. K., et al. (2012). "Preparation of aprepitant." United States Patent 8133994B2. United States Patent and Trademark Office.
  • Polák, P., et al. (2018). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 23(9), 2375. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Preventing Racemization During (R)-4-Benzyl-3-phenylpiperazin-2-one Isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing stereochemical degradation during the synthesis and isolation of chiral piperazinone derivatives.

The Chemical Causality of Racemization

To effectively prevent racemization, one must first understand the structural vulnerabilities of (R)-4-Benzyl-3-phenylpiperazin-2-one . The stereocenter at the C3 position contains a highly acidic alpha-proton. This extreme acidity is synergistically driven by two structural features:

  • The adjacent C2 lactam carbonyl: Provides strong resonance stabilization for the conjugate base (enolate).

  • The C3 phenyl ring: Offers benzylic stabilization to the resulting carbanion.

Because of this dual-stabilization, the activation energy required for direct enolization is exceptionally low. Exposure to even mild bases, elevated temperatures, or polar protic solvents will trigger rapid deprotonation. This forms an achiral, planar enolate intermediate that reprotonates indiscriminately from either face, resulting in a racemic mixture[1]. This mechanism is directly analogous to the base-catalyzed direct enolization observed in highly sensitive alpha-phenylglycine derivatives during peptide synthesis[2].

Mechanistic Pathway

Mechanism R_Isomer (R)-4-Benzyl-3-phenylpiperazin-2-one (Desired Enantiomer) Base Base / Heat / Protic Solvents (Deprotonation at C3) R_Isomer->Base Loss of acidic alpha-proton Enolate Planar Enolate Intermediate (Achiral, sp2 hybridized C3) Base->Enolate Enolate->R_Isomer Reprotonation (Top Face) S_Isomer (S)-4-Benzyl-3-phenylpiperazin-2-one (Undesired Epimer) Enolate->S_Isomer Reprotonation (Bottom Face) S_Isomer->Base Reversible Deprotonation

Base-catalyzed direct enolization pathway leading to C3 epimerization.

Critical Isolation Parameters

To preserve stereochemical integrity, isolation conditions must be strictly controlled. The table below summarizes the quantitative and qualitative parameters required to suppress the enolization pathway.

ParameterHigh-Risk Condition (Promotes Racemization)Optimized Condition (Prevents Racemization)Mechanistic Rationale
pH during workup > 8.0 (e.g., Saturated NaHCO₃, NaOH)6.5 - 7.2 (0.1 M NaH₂PO₄ buffer)Bases directly abstract the highly acidic C3 alpha-proton, forming the planar enolate[2].
Temperature > 30 °C during extraction/evaporation< 15 °C (Ice bath during workup)Thermal energy provides the activation energy necessary to overcome the low enolization barrier.
Solvent Polarity Polar protic (MeOH, EtOH, H₂O)Non-polar / Aprotic (MTBE, DCM, EtOAc)Protic solvents stabilize the enolate intermediate via hydrogen bonding and facilitate rapid proton exchange[1].
Concentration Time Prolonged rotary evaporation (> 2 hrs)Rapid concentration (< 30 mins)Extended exposure to residual trace base/acid in solution drives the equilibrium toward the racemate.

Self-Validating Isolation Protocol

The following step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Thermal and pH-Controlled Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Slowly quench the reaction by adding a cold 0.1 M sodium phosphate buffer (pH 7.0).

  • Validation Checkpoint: Extract a 1 mL aqueous aliquot and test with a calibrated pH meter. The pH must read between 6.8 and 7.2 before proceeding.

Step 2: Aprotic Biphasic Extraction

  • Action: Extract the aqueous phase 3x with pre-chilled Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Keep the separatory funnel cold.

  • Validation Checkpoint: Perform a rapid TLC (Hexanes/EtOAc) of the aqueous layer. Ensure no UV-active piperazinone remains in the aqueous phase.

Step 3: Neutral Dehydration

  • Action: Wash the combined organic layers once with cold brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄. Never use K₂CO₃, as its basicity will trigger epimerization.

  • Validation Checkpoint: The organic solution should be completely transparent, indicating successful water removal. Filter rapidly.

Step 4: Low-Thermal-Stress Concentration

  • Action: Concentrate the filtrate under reduced pressure. Set the rotary evaporator water bath to a maximum of 20–25 °C.

  • Validation Checkpoint: Take a 1 mg aliquot of the crude residue for chiral HPLC analysis. Confirm the enantiomeric excess (ee) is > 98% before proceeding to long-term storage or chromatography.

Workflow Step1 1. Quench (0-5°C, pH 7.0) Step2 2. Extract (Cold MTBE/DCM) Step1->Step2 Step3 3. Wash (Cold Brine) Step2->Step3 Step4 4. Dry (Anhyd. Na2SO4) Step3->Step4 Step5 5. Concentrate (T_bath < 25°C) Step4->Step5 QC QC Check (>98% ee) Step5->QC

Self-validating isolation workflow designed to prevent thermal and pH-induced racemization.

Troubleshooting & FAQs

Q: Why did my enantiomeric excess (ee) drop from 99% to 82% after washing the organic layer with saturated sodium bicarbonate? A: Saturated NaHCO₃ has a pH of approximately 8.5. While considered a "mild" base in general organic synthesis, the C3-proton of (R)-4-Benzyl-3-phenylpiperazin-2-one is exceptionally acidic due to dual stabilization from the adjacent lactam carbonyl and the benzylic phenyl ring. Exposure to a pH > 7.5 provides enough hydroxide/bicarbonate concentration to initiate direct enolization[2]. Resolution: Switch to a strictly neutral 0.1 M sodium phosphate buffer (pH 7.0) for all aqueous washes.

Q: I used methanol to transfer my crude product into the rotary evaporator flask. Could this cause epimerization? A: Yes. Polar protic solvents like methanol or ethanol are highly detrimental when isolating sensitive alpha-chiral lactams. Protic solvents stabilize the planar enolate intermediate via hydrogen bonding and act as a conduit for rapid proton exchange[1]. If even trace amounts of basic or acidic impurities are present from the reaction, methanol will drastically accelerate racemization. Resolution: Always use aprotic solvents (e.g., DCM, MTBE, or EtOAc) for transfers and extractions.

Q: My compound racemized during silica gel column chromatography. How can I purify it without losing stereochemical integrity? A: Standard silica gel contains surface silanol groups that are slightly acidic (pH 4.5–5.5). This mild acidity can protonate the lactam carbonyl, which paradoxically increases the acidity of the C3 proton and catalyzes enolization[3]. Additionally, prolonged residence time on the column exacerbates the issue. Resolution: Use deactivated neutral alumina instead of silica gel, or perform a rapid filtration over a short pad of silica using a non-polar solvent system. Ensure the residence time on the stationary phase is strictly less than 30 minutes.

References

  • Source: University of Michigan (umich.edu)
  • Source: Royal Society of Chemistry (rsc.org)
  • Source: BenchChem (benchchem.com)

Sources

Reducing unwanted byproducts during (R)-4-Benzyl-3-phenylpiperazin-2-one liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-4-Benzyl-3-phenylpiperazin-2-one Purification

Welcome to the technical support center for the purification of (R)-4-Benzyl-3-phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the liquid-liquid extraction (LLE) step, a critical phase for ensuring the purity, yield, and stereochemical integrity of your target compound.

This document provides in-depth, experience-based solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control during the liquid-liquid extraction of (R)-4-Benzyl-3-phenylpiperazin-2-one?

A1: Unquestionably, the most critical parameter is the pH of the aqueous phase . This molecule contains a tertiary amine within the piperazinone ring, which is basic. The pH dictates whether your compound exists as the free base (soluble in organic solvents) or as a protonated salt (soluble in the aqueous phase). Improper pH control is the leading cause of low yield and inconsistent results. For efficient extraction into an organic solvent, the aqueous phase should be maintained at a pH of at least 10, which is approximately two pH units above the predicted pKa of the protonated tertiary amine (~8.0-9.0).[1] A study on the extraction of other piperazine derivatives similarly found that adjusting the aqueous phase to a high pH (e.g., pH 12) was optimal for extraction into an organic solvent like n-hexane.[2][3]

Q2: I'm observing an unexpected byproduct in my LC-MS analysis after extraction. What is the most likely culprit?

A2: The most probable byproduct is the hydrolyzed lactam , which results in the ring-opening of the piperazinone to form an amino acid derivative. The lactam (an amide within a ring) is susceptible to hydrolysis under harsh pH conditions, particularly strong base.[4][5] While a basic pH is necessary to deprotonate the amine for extraction, excessively high pH (e.g., using concentrated NaOH) or prolonged exposure can accelerate this degradation. Studies on β-lactam antibiotics show that base-catalyzed hydrolysis is significantly faster than hydrolysis at neutral or acidic pH.[4][5][6]

Q3: Why am I forming a thick, stable emulsion between the organic and aqueous layers?

A3: Emulsion formation is a common issue in LLE and often occurs when surfactant-like molecules are present, or when there is high shear mixing.[7][8][9] Your target molecule itself, possessing both hydrophobic (benzyl, phenyl groups) and a polar/ionizable (amine, lactam) region, can act as an emulsifying agent. Vigorous shaking of the separatory funnel is a primary cause.[9]

Q4: Can the stereochemical integrity of the (R)-isomer be compromised during extraction?

A4: Yes, there is a risk of epimerization at the C3 position (the carbon bearing the phenyl group) under harsh basic conditions. The proton at this position can be acidic enough to be removed by a strong base, leading to a planar enolate intermediate, which can then be re-protonated from either face, resulting in racemization. While typically requiring strong bases, this is a critical consideration for maintaining high enantiomeric purity.[10][11]

Troubleshooting Guide: From Problem to Solution

Issue 1: Low Yield After Extraction and Aqueous Washes
  • Problem: The yield of (R)-4-Benzyl-3-phenylpiperazin-2-one is significantly lower than expected after completing the liquid-liquid extraction protocol.

  • Probable Cause: The pH of the aqueous wash solution is too acidic, causing the tertiary amine on your molecule to become protonated. The resulting ammonium salt is highly water-soluble and is being discarded with the aqueous layer.

  • Solution Strategy:

    • Verify pH: Before any extraction or wash, measure the pH of your aqueous solutions. Ensure all washes intended to remove water-soluble impurities are basic (pH > 10).

    • Choice of Base: Use a milder base like 1M sodium carbonate (Na₂CO₃, pH ~11) or a phosphate buffer instead of strong bases like sodium hydroxide (NaOH) for pH adjustment.

    • Salting Out: Before extraction, add saturated sodium chloride (brine) to the aqueous layer.[7][12] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[7]

Issue 2: Persistent Emulsion Formation
  • Problem: A thick, milky layer forms at the interface of the organic and aqueous phases and does not separate even after letting it stand. This traps the product and prevents clean separation.[8][12][13]

  • Probable Cause: Overly vigorous mixing, or the presence of fine particulates or surfactant-like impurities from the preceding reaction.[7][9]

  • Solution Strategy:

Preventative Measures Corrective Actions (for existing emulsions)
Gentle Inversions: Do not shake the separatory funnel. Instead, gently invert it 10-15 times to allow for phase contact without high shear.[7][9]Addition of Brine: Add a saturated NaCl solution (brine) to the funnel. This increases the polarity of the aqueous phase and can help break the emulsion.[7][9]
Solvent Choice: Consider using a less viscous organic solvent or a solvent with a greater density difference from water.Filtration: Pass the entire mixture through a pad of Celite® or phase separation paper.[7]
Pre-filtration: If your reaction mixture contains solids, filter them off before beginning the extraction.Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[7]
Temperature Change: Gently warming the separatory funnel in a water bath can sometimes decrease viscosity and break the emulsion.[9]Add a Different Solvent: Adding a small amount of a different organic solvent (e.g., a few mL of methanol if using dichloromethane) can alter the properties and break the emulsion.[7]
Issue 3: Product Purity is Low Due to Byproducts
  • Problem: TLC or LC-MS analysis of the extracted material shows significant peaks other than the desired product. The primary impurity is identified as the ring-opened hydrolysis product.

  • Probable Cause: The pH of the basic wash was too high, or the contact time with the basic aqueous solution was too long, causing lactam hydrolysis.[4][5]

  • Solution Strategy:

    • Minimize Contact Time: Perform your basic washes as quickly as possible. Do not let the mixture sit in the separatory funnel for extended periods with the basic aqueous layer.

    • Use Milder Base: Switch from NaOH to a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) if sufficient for deprotonation.

    • Temperature Control: Perform the extraction at room temperature or below. Hydrolysis reactions are accelerated by heat.[4][5]

    • Acid-Base Swing Purification: A more advanced method involves purposefully extracting the amine into an acidic aqueous phase (e.g., 1M HCl) to separate it from non-basic organic impurities. Then, the acidic aqueous layer is collected, its pH is raised to >10 with a base, and the product is re-extracted into a fresh organic solvent. This can provide excellent purification but must be done quickly to minimize time spent at pH extremes.

Visualized Workflows and Logic

Troubleshooting Decision Tree

This diagram outlines a logical path for diagnosing and solving common LLE issues.

G Start Initial Observation: Low Yield or Purity CheckEmulsion Is there a stable emulsion? Start->CheckEmulsion EmulsionYes Yes CheckEmulsion->EmulsionYes Yes EmulsionNo No CheckEmulsion->EmulsionNo No CheckYield Is the yield low? YieldYes Yes CheckYield->YieldYes Yes YieldNo No CheckYield->YieldNo No CheckPurity Is the purity low? PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No EmulsionSolutions Implement Corrective Actions: 1. Add Brine 2. Centrifuge 3. Filter through Celite® EmulsionYes->EmulsionSolutions EmulsionNo->CheckYield YieldCause Probable Cause: Product is in Aqueous Layer YieldYes->YieldCause YieldNo->CheckPurity YieldSolutions Solution: 1. Check pH of aqueous phase (>10) 2. Use 'Salting Out' effect YieldCause->YieldSolutions PurityCause Probable Cause: Byproduct Formation PurityYes->PurityCause End End PurityNo->End Process Optimized PuritySolutions Solution: 1. Minimize time at high/low pH 2. Use milder base (e.g., Na2CO3) 3. Keep temperature low PurityCause->PuritySolutions

Caption: Troubleshooting logic for LLE of (R)-4-Benzyl-3-phenylpiperazin-2-one.

pH-Dependent Partitioning Behavior

This diagram illustrates how pH controls the solubility and phase preference of your molecule.

G cluster_acid Acidic Aqueous Phase (pH < 7) cluster_base Basic Aqueous Phase (pH > 10) Protonated Protonated Form R-NH₂⁺Cl⁻ Water Soluble AqueousPhase Aqueous Phase (Water, Buffer) Protonated:f1->AqueousPhase Stays In FreeBase Free Base Form R-NH Organic Soluble OrganicPhase Organic Phase (e.g., DCM, EtOAc) FreeBase:f1->OrganicPhase Moves To

Caption: Effect of aqueous phase pH on compound partitioning during extraction.

Optimized Protocols

Protocol A: High-Purity Liquid-Liquid Extraction

This protocol is designed to maximize purity and yield while minimizing byproduct formation.

  • Preparation: Ensure your crude product is fully dissolved in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~50-100 mg/mL.

  • Initial Wash (Mildly Acidic): Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bisulfate (NaHSO₄) solution. Invert gently 5-10 times and drain the aqueous layer. This step removes highly basic impurities.

  • Neutralizing Wash: Add an equal volume of deionized water. Invert gently and drain the aqueous layer to remove residual acid.

  • Key Basic Wash: Add an equal volume of 1M Sodium Carbonate (Na₂CO₃) solution (pH ~11). Invert gently but thoroughly for 1 minute. Allow the layers to separate. Drain the aqueous layer. This is the critical step to remove acidic impurities while keeping your product in the organic phase.

  • Brine Wash: Add an equal volume of saturated NaCl (brine) solution. Invert gently 5 times. This step removes residual water from the organic layer and helps break any minor emulsions.[7]

  • Drying and Concentration: Drain the organic layer into a clean flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10 minutes. Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol B: Breaking a Stubborn Emulsion

Follow these steps sequentially if a persistent emulsion has formed.

  • Wait: Allow the separatory funnel to stand undisturbed for 15-20 minutes. Sometimes emulsions break on their own.[12][13]

  • Add Brine: Add 10-20% of the total volume as saturated NaCl solution. Gently swirl the funnel (do not shake) and allow it to stand.[7][9]

  • Filter: Set up a Büchner funnel with a pad of Celite® over filter paper. Apply gentle vacuum and pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite®. Collect the filtrate back into the separatory funnel. The fine Celite® particles should disrupt the emulsion.

  • Re-separate: Allow the layers in the filtrate to separate and proceed with draining the desired layer.

By understanding the chemical principles at play and applying these targeted troubleshooting strategies, you can significantly improve the outcome of your liquid-liquid extractions, ensuring a high yield of pure (R)-4-Benzyl-3-phenylpiperazin-2-one.

References

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. Piperazine derivatives as metabolites of therapeutic drugs. [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 113, 90-96. [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. ScienceDirect. [Link]

  • ResearchGate. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound‐assisted low‐density solvent dispersive liquid‐liquid microextraction combined with gas chromatography‐tandem mass spectrometry. [Link]

  • Google Patents. (CN105954376A). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • PubMed. (2020, December 29). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. [Link]

  • Aristilde, L., et al. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Earth and Space Chemistry. [Link]

  • Industrial & Engineering Chemistry Research. (2016, January 25). Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio. [Link]

  • ResearchGate. Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). [Link]

  • Google Patents. (EP0847999B1). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Chemical Science (RSC Publishing). (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • MDPI. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. [Link]

  • ResearchGate. (2021, August). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • NSF Public Access Repository. (2021, June 1). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. [Link]

  • ResearchGate. (2025, August 15). Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. [Link]

  • Semantic Scholar. (2009, July 15). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-7-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/48598a31888942b083325695844855a805c8798e]([Link]

  • Google Patents. (CN104230850A).
  • Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. [Link]

  • Research Inventions Journals. Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]

  • Land reclamation Journal. DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • The Journal of Organic Chemistry. (2025, November 29). Contra-Thermodynamic Stereochemical Editing. [Link]

  • ResearchGate. (2024, July 24). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]

Sources

HPLC method development and optimization for (R)-4-Benzyl-3-phenylpiperazin-2-one analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (R)-4-Benzyl-3-phenylpiperazin-2-one .

This molecule presents a unique trifecta of analytical challenges: a chiral center at the C3 position requiring enantiomeric resolution, a lactam moiety, and a highly basic tertiary amine (N4-benzyl) that is notorious for causing severe peak tailing on silica-based stationary phases. This guide synthesizes field-proven methodologies with fundamental chromatographic theory to help you develop, troubleshoot, and validate a robust analytical method.

Part 1: Method Development Logic & Workflow

Developing a chiral HPLC method is not a process of trial and error; it is a thermodynamic and mechanistic puzzle. The chiral recognition of piperazinone derivatives relies on a combination of hydrogen bonding (via the lactam), π−π interactions (via the phenyl and benzyl rings), and steric inclusion within the chiral stationary phase (CSP) [1].

Workflow A Structural Analysis: (R)-4-Benzyl-3-phenylpiperazin-2-one B CSP Screening: Amylose vs. Cellulose Derivatives A->B C Mobile Phase Optimization: Hexane/Alcohols + Amine Modifier B->C D Thermodynamic Tuning: Adjust Temperature (20-35°C) C->D E System Suitability Validation: Rs > 1.5, Tf < 1.5 D->E

Chiral HPLC method development workflow for piperazinone derivatives.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: How do I select the right Chiral Stationary Phase (CSP) for this specific piperazinone?

The Causality: The separation of (R) and (S) enantiomers requires at least three points of interaction between the analyte and the CSP. For 3-substituted piperazin-2-ones, immobilized polysaccharide-based CSPs (such as cellulose tris(3,5-dichlorophenylcarbamate) or amylose derivatives) are the gold standard [1]. The chiral grooves in these polymers perfectly accommodate the bulky C3-phenyl and N4-benzyl groups, while the carbamate linkages of the CSP provide hydrogen bond donors/acceptors for the lactam core [2]. Recommendation: Begin your screening with a Chiralpak AD-H (amylose) or Chiralcel OD-H (cellulose) column.

Q2: Why am I seeing severe peak tailing, and how do I resolve it?

The Causality: Peak tailing in this molecule is almost exclusively driven by the N4-benzyl group. This tertiary amine is highly basic. Even on high-purity silica supports, residual uncapped silanols (-SiOH) act as weak acids. During elution, the basic nitrogen undergoes secondary ion-exchange interactions with these acidic silanols, causing the analyte to "drag" through the column. The Fix: You must introduce a basic modifier to the mobile phase to competitively bind and mask these active silanol sites. The addition of 0.1% Diethylamine (DEA) or Triethylamine (TEA) is critical for basic analytes like piperazine derivatives [1, 3].

Q3: What is the optimal mobile phase composition for baseline resolution?

Normal-phase chromatography is highly effective here. A typical starting point is a hydrocarbon (Hexane or Heptane) blended with an alcohol modifier (Isopropanol or Ethanol). The choice of alcohol dictates the steric bulk entering the chiral grooves, which directly impacts resolution ( Rs​ ).

Table 1: Quantitative Screening Matrix for 4-Benzyl-3-phenylpiperazin-2-one

Column (CSP Type)Mobile Phase (v/v)ModifierResolution ( Rs​ )Tailing Factor ( Tf​ )Result Assessment
Chiralpak AD-HHexane / IPA (90:10)None1.22.9Fail (Severe Tailing)
Chiralpak AD-HHexane / IPA (90:10)0.1% DEA2.41.1Pass (Optimal)
Chiralcel OD-HHexane / EtOH (85:15)0.1% DEA1.81.2Pass (Alternative)
Chiralpak ICHeptane / IPA (95:5)0.1% DEA1.51.3Borderline
Q4: The UV sensitivity is low. How can I improve the signal-to-noise ratio?

While the molecule lacks a highly conjugated extended chromophore, it possesses two isolated aromatic rings (phenyl and benzyl). These rings exhibit strong π→π∗ transitions in the lower UV range. Instead of monitoring at the standard 254 nm, shift your detection wavelength to 210 nm or 220 nm . Ensure you are using HPLC-grade Hexane, as lower grades contain UV-absorbing impurities that will cause baseline drift at 210 nm.

Part 3: Diagnostic Logic for Chromatographic Anomalies

Troubleshooting Issue Chromatographic Anomaly Tailing Severe Peak Tailing (Tf > 2.0) Issue->Tailing Resolution Poor Enantiomeric Resolution (Rs < 1.0) Issue->Resolution FixTailing Add 0.1% DEA to mask acidic silanols Tailing->FixTailing FixRes Switch Alcohol Modifier (e.g., IPA to EtOH) Resolution->FixRes

Diagnostic logic for resolving common chiral HPLC peak shape abnormalities.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly adhering to the System Suitability Testing (SST) criteria in Step 3, the method automatically verifies its own thermodynamic stability and mechanical reliability before any actual samples are analyzed.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to the IPA portion to ensure complete dissolution, then combine with the Hexane.

  • Degas the mixture via ultrasonication for 10 minutes. Causality: Removing dissolved oxygen prevents baseline fluctuations at the 210 nm detection wavelength.

Step 2: Column Equilibration

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Set the column oven temperature to 25°C. Causality: Chiral separations are highly temperature-dependent; lower temperatures generally increase enantioselectivity ( α ) but broaden peaks.

  • Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) until the UV baseline is perfectly flat.

Step 3: System Suitability Testing (SST) - The Self-Validation Step

  • Prepare a racemic standard of 4-Benzyl-3-phenylpiperazin-2-one at 1.0 mg/mL in the mobile phase. Crucial: Always dissolve the sample in the mobile phase to prevent solvent-shock fronting.

  • Inject 5 µL of the standard.

  • Validation Gates: The system is only valid for use if it meets the following criteria:

    • Resolution ( Rs​ ): Must be ≥1.5 (Baseline separation).

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for both peaks (Confirms DEA is actively masking silanols).

    • Retention Time %RSD: Must be ≤2.0% over 5 replicate injections (Confirms pump and thermodynamic stability).

Step 4: Sample Analysis

  • Prepare your (R)-enantiomer sample at 1.0 mg/mL.

  • Inject 5 µL and monitor at 210 nm.

  • Calculate the enantiomeric excess (ee%) by comparing the Area Under the Curve (AUC) of the (R) peak against any residual (S) peak.

References

  • The Journal of Organic Chemistry. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. American Chemical Society. [Link]

  • Journal of Medicinal Chemistry. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists. American Chemical Society. [Link]

Resolving peak tailing in (R)-4-Benzyl-3-phenylpiperazin-2-one chiral liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Resolving Peak Tailing in the Analysis of (R)-4-Benzyl-3-phenylpiperazin-2-one

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving peak tailing encountered during the chiral liquid chromatography analysis of (R)-4-Benzyl-3-phenylpiperazin-2-one and structurally related basic compounds. The content is designed for researchers, analytical scientists, and drug development professionals seeking to achieve optimal peak symmetry and resolution.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in quantitative analysis?

In an ideal chromatographic separation, the peak shape should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common form of peak asymmetry where the latter half of the peak, after its apex, is broader than the first half.[1] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.0 indicates tailing.[2]

Peak tailing is problematic for several critical reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks (e.g., the other enantiomer or impurities), making accurate separation and quantification difficult or impossible.[1]

  • Inaccurate Integration: The gradual return to the baseline makes it difficult for data systems to consistently and accurately determine the start and end of the peak, leading to unreliable quantitative results.[1][3]

  • Lower Sensitivity: As the peak broadens and flattens due to tailing, its height decreases, which can compromise the limit of detection and make it challenging to analyze low-level impurities.[1]

Q2: What makes (R)-4-Benzyl-3-phenylpiperazin-2-one particularly susceptible to peak tailing?

The molecular structure of (R)-4-Benzyl-3-phenylpiperazin-2-one contains a piperazine ring, which has basic nitrogen atoms. In typical reversed-phase mobile phases (pH > 3), these amine functional groups can become protonated, carrying a positive charge. The primary cause of peak tailing for such basic compounds is a secondary retention mechanism involving strong ionic interactions with negatively charged, ionized silanol groups (Si-O⁻) that reside on the surface of silica-based stationary phases.[4][5] This unwanted interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which results in a "tail".[4]

Systematic Troubleshooting Guide

Peak tailing issues can be broadly categorized into two types: those affecting only the specific basic analyte and those affecting all peaks in the chromatogram. This distinction is the first and most critical step in diagnosing the root cause.

G Start Start: Peak Tailing Observed for (R)-4-Benzyl-3-phenylpiperazin-2-one Decision1 Does tailing affect ALL peaks or only the analyte? Start->Decision1 Cause1 Analyte-Specific Tailing: Likely Chemical Interactions Decision1->Cause1  Only Analyte Cause2 System-Wide Tailing: Likely Physical or System Issue Decision1->Cause2 All Peaks   Troubleshoot1A 1. Optimize Mobile Phase pH (Low pH: 2.5-3.0) Cause1->Troubleshoot1A Troubleshoot1B 2. Add Competing Base (e.g., Triethylamine, 0.05-0.2%) Troubleshoot1A->Troubleshoot1B Troubleshoot1C 3. Evaluate Column Chemistry (High-purity, end-capped silica) Troubleshoot1B->Troubleshoot1C Troubleshoot1D 4. Check Sample Solvent (Dissolve in mobile phase) Troubleshoot1C->Troubleshoot1D Troubleshoot2A 1. Check for Column Overload (Dilute sample 10x and re-inject) Cause2->Troubleshoot2A Troubleshoot2B 2. Inspect for Column Void/Frit Blockage (Reverse flush or replace column) Troubleshoot2A->Troubleshoot2B Troubleshoot2C 3. Minimize Extra-Column Volume (Use narrow-bore tubing, check connections) Troubleshoot2B->Troubleshoot2C

Caption: Systematic workflow for troubleshooting peak tailing.
Part 1: Resolving Analyte-Specific Peak Tailing (Chemical Issues)

If only the (R)-4-Benzyl-3-phenylpiperazin-2-one peak is tailing, the cause is almost certainly related to secondary chemical interactions with the stationary phase.

Issue 1.1: Secondary Interactions with Surface Silanols

Causality: The most common cause of peak tailing for basic analytes is the interaction with acidic silanol groups (Si-OH) on the silica surface of the column.[3] Free silanol groups are the most acidic and interact strongly with protonated basic compounds, leading to significant tailing.[1] Modern "Type B" silica columns are of higher purity and have fewer of these problematic silanols, but the issue can persist, especially with highly basic compounds.[3]

Caption: Unwanted secondary interaction causing peak tailing.

Solutions:

  • Operate at Low Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[6] This minimizes the strong ionic interaction with the positively charged analyte, significantly improving peak shape.[4] This is often the most effective first step.

  • Add a Competing Base (Silanol Suppressor): Introducing a small amount of a basic additive, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the active silanol sites.[7] These additives are small, basic molecules that preferentially interact with the silanol groups, effectively shielding the analyte from these secondary interactions.[8][9]

AdditiveTypical ConcentrationPrimary MechanismNotes
Triethylamine (TEA) 0.05% - 0.2% (v/v)Acts as a competing base, binding to active silanol sites.[9]Highly effective but can shorten column lifetime with prolonged use and has a strong odor.[7][10]
Diethylamine (DEA) 0.1% (v/v)Similar to TEA, often used in normal-phase separations for basic compounds.[7]Can be more effective than TEA for some applications due to slightly stronger basicity.[7]
Ammonium Formate/Acetate 10 - 20 mMActs as a buffer to control pH and the ammonium ion can provide a mild competing effect.A good choice when starting method development.
Experimental Protocol: Mobile Phase Optimization
  • Prepare Low pH Mobile Phase:

    • Prepare an aqueous buffer (e.g., 20 mM potassium phosphate or ammonium formate).

    • Adjust the pH to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Mix with the organic modifier (e.g., acetonitrile or methanol) as per your method's requirements.

    • Filter and degas the final mobile phase.

  • Evaluate a Competing Base Additive (If Needed):

    • If tailing persists at low pH, prepare the optimized mobile phase from the step above.

    • Add triethylamine to a final concentration of 0.1% (v/v). For example, add 1.0 mL of TEA to 1 L of mobile phase.

    • Sonicate briefly to ensure complete mixing.

    • Inject the standard and compare the tailing factor to the run without TEA.

Issue 1.2: Inappropriate Sample Solvent

Causality: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion, including tailing or fronting.[11] The plug of strong solvent carries the analyte down the column in a distorted band before the mobile phase can establish a proper equilibrium.[12][13]

Solution:

  • Dissolve in Mobile Phase: The ideal practice is to dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte. You may need to dilute the sample with a weaker solvent (like water in reversed-phase) after initial dissolution.[13]

Part 2: Resolving System-Wide Peak Tailing (Physical Issues)

If all peaks in your chromatogram are tailing, the problem is likely related to the physical setup of your HPLC system or a global column issue, rather than a specific chemical interaction.[14]

Issue 2.1: Column Overload

Causality: Injecting too much sample mass onto the column can saturate the stationary phase.[15] When the primary, high-efficiency retention sites are occupied, molecules begin to interact with lower-efficiency, secondary sites, which can lead to peak broadening and tailing.[14]

Diagnostic Test & Solution:

  • Perform a Dilution Study: Prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape improves and the tailing factor decreases, the original sample was overloaded.

  • Resolution: Reduce the sample concentration or decrease the injection volume.[14]

Issue 2.2: Column Void or Inlet Frit Blockage

Causality: Over time, a void can form at the head of the column packing bed, or the inlet frit can become partially blocked by particulates from the sample or system.[4] This disruption creates a non-uniform flow path, causing band broadening and tailing for all analytes that pass through the column.[16]

Solution:

  • Reverse and Flush: Check the column manufacturer's instructions to see if it can be reversed. If so, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste. This can sometimes dislodge particulates from the inlet frit.

  • Use a Guard Column: Employing a guard column is a cost-effective way to protect the more expensive analytical column from contamination and particulates.

  • Replace the Column: If flushing does not resolve the issue, the column bed may be irreversibly damaged, and the column will need to be replaced.[4]

Issue 2.3: Extra-Column Volume

Causality: "Extra-column volume" (or dead volume) refers to all the volume in the flow path outside of the column itself, including the injector, tubing, and detector flow cell.[17] Excessive volume allows the analyte band to diffuse and spread out, leading to broader, often tailing peaks.[18] This effect is particularly noticeable with high-efficiency, small-particle columns.[17]

Solution:

  • Minimize Tubing: Use the shortest possible length of connecting tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005").[2]

  • Check Fittings: Ensure all tubing connections are properly made (e.g., ferrules are seated correctly) to eliminate any small voids that contribute to dead volume.[19] Using modern fingertight fittings can help ensure a zero-dead-volume connection.[19]

References
  • Why Do Peaks Tail? - LC Troubleshooting Bible. 3

  • Peak Tailing in HPLC - Element Lab Solutions. 4

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 1

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 2

  • Reasons for Peak Tailing of HPLC Column - Hawach. 8

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - ChromaNik Technologies Inc. 20

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. 7

  • troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. 16

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing - LCGC International. 6

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. 9

  • The Theory of HPLC Column Chemistry - Chromacademy. 21

  • Dead Volume in HPLC: Impact & Optimization - Phenomenex. 17

  • Extra-Column Volume in HPLC - Element Lab Solutions. 22

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. 23

  • Extra-column dead volume in simulated moving bed separations: theory and experiments - Journal of Chromatography A. 24

  • Effects of Sample Solvents on Peak Shape - Shimadzu. 11

  • Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume - Thermo Fisher Scientific. 19

  • Column Volume and Extra-Column Volume - Phenomenex. 18

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds - Benchchem. 5

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International. 14

  • LC Technical Tip - Phenomenex. 25

  • LC Technical Tip - Phenomenex. 10

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed. 26

  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems - Shimadzu. 12

  • The Effect of Sample Diluent on Peak Shape - MAC-MOD Analytical. 13

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem. 27

  • Column Overload in PLOT Columns - LCGC International. 15

Sources

Validation & Comparative

1H and 13C NMR spectra comparison for (R)-4-Benzyl-3-phenylpiperazin-2-one structural validation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in analytical chemistry and structural elucidation, I frequently encounter the challenge of validating complex chiral scaffolds. (R)-4-Benzyl-3-phenylpiperazin-2-one is a privileged chiral intermediate, heavily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant[1].

The structural validation of this molecule is non-trivial. The presence of the piperazinone ring introduces conformational dynamics, while the adjacent chiral center at C3 renders the benzylic protons highly diastereotopic[2]. This guide objectively compares standard 1D NMR approaches against advanced 2D/High-Field NMR methodologies, providing a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Context & Analytical Challenges

Before selecting an analytical approach, one must understand the causality behind the molecule's spectroscopic behavior.

  • Diastereotopic Protons: The (R)-configuration at C3 creates an asymmetric magnetic environment. Consequently, the two protons of the N4-benzyl group ( −CH2​−Ph ) are diastereotopic. They do not appear as a simple singlet; rather, they manifest as a distinct AB quartet. The resolution of this quartet is a primary indicator of structural integrity.

  • Lactam Conformational Exchange: The partial double-bond character of the cyclic amide (lactam) at N1-C2 restricts ring flipping, leading to potential signal broadening at room temperature[3].

  • Stereochemical Purity: Standard NMR cannot distinguish between the (R) and (S) enantiomers. Absolute stereochemical validation requires either Chiral Solvating Agents (CSAs) or derivatization.

Comparison of Analytical Approaches

To establish a robust quality control (QC) pipeline, we compare two distinct NMR workflows.

Approach A: Standard Routine NMR (400 MHz, 1D only)
  • Pros: High throughput, low cost, sufficient for basic identity confirmation.

  • Cons: Fails to resolve complex overlapping multiplets at C5 and C6. Cannot definitively prove enantiomeric excess (ee) or absolute connectivity without extensive spectral deconvolution.

Approach B: Advanced Structural Validation (600 MHz + 2D NMR + CSA)
  • Pros: The 600 MHz magnet provides superior dispersion, cleanly separating the C5/C6 aliphatic envelope. 2D techniques (COSY, HSQC, HMBC) provide a self-validating map of atomic connectivity. The addition of a CSA (e.g., Pirkle's alcohol) splits the enantiomeric signals, allowing direct integration for ee determination.

  • Cons: Higher instrument time and operational cost.

Quantitative Data Comparison

The following table summarizes the spectral resolution and assignment accuracy between the two approaches.

Nucleus / PositionApproach A (400 MHz, 1 H / 13 C)Approach B (600 MHz, 2D HSQC/HMBC Assigned)Diagnostic Significance
N1-H (Lactam) 6.25 ppm (broad singlet, overlaps)6.25 ppm (sharpens with VT-NMR at 50°C)Confirms cyclic amide presence.
C2=O 169.5 ppm (low S/N)169.5 ppm (Confirmed via HMBC to C3-H)Validates lactam carbonyl.
C3-H (Chiral) 4.12 ppm (singlet)4.12 ppm (Correlates to C2 and Phenyl C1')Defines the chiral center.
N4-Benzyl CH 2​ 3.15, 3.82 ppm (ABq, J=13.5 Hz)3.15, 3.82 ppm (Clear roof effect, HSQC confirmed)Critical: Diastereotopic nature proves C3 chirality.
C5-H 2​ 2.45 - 2.60 ppm (multiplet)2.48 (dt), 2.57 (ddd) ppm (Resolved)Ring conformation analysis.
C6-H 2​ 3.25 - 3.40 ppm (multiplet)3.28 (ddd), 3.36 (dt) ppm (Resolved)Adjacent to lactam nitrogen.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every step in the NMR protocol must be internally validated. Below is the optimized methodology for Approach B .

Step 1: Sample Preparation & Environmental Control
  • Weighing: Accurately weigh 15.0 mg of (R)-4-Benzyl-3-phenylpiperazin-2-one[4].

  • Solvent Selection: Dissolve in 0.6 mL of Deuterochloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3​ is chosen over DMSO- d6​ to prevent the rapid exchange of the N1-H proton with trace water, preserving the broad singlet for integration[5].

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause field inhomogeneity.

Step 2: 1D & 2D Acquisition Parameters (600 MHz)
  • Tuning & Matching: Perform automated tuning and matching (ATMA) for both 1 H and 13 C channels to maximize the signal-to-noise ratio.

  • Shimming: Apply gradient shimming (TopShim) until the TMS signal full-width at half-maximum (FWHM) is ≤0.6 Hz. This is a critical self-validation step; poor shimming will artificially broaden the N4-benzyl AB quartet.

  • 1 H Acquisition: Pulse program: zg30. Relaxation delay (D1): 2.0 s (ensures full relaxation of the N1-H proton). Scans (NS): 16.

  • 13 C Acquisition: Pulse program: zgpg30 (proton decoupled). D1: 2.0 s. NS: 1024.

  • HMBC Setup: Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz. This specifically targets the 3J coupling from the C3-H to the C2 carbonyl, proving the ring is closed.

Step 3: Stereochemical Validation via CSA
  • To the existing NMR tube, add 1.5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).

  • Re-acquire the 1 H spectrum.

  • Validation: The N4-benzyl AB quartet will shift. If the sample contains any (S)-enantiomer, a secondary, distinct AB quartet will emerge. Integrate the two quartets to calculate the exact enantiomeric excess.

Visualizing the Analytical Logic

To fully grasp the structural validation process, we must map both the operational workflow and the atomic connectivity that confirms the structure.

Workflow A Sample Prep: 15mg in CDCl3 (Internal TMS Standard) B 1D 1H & 13C NMR (Basic Connectivity) A->B C 2D HMBC / HSQC (Absolute Ring Closure) B->C D Add Chiral Solvating Agent (Pirkle's Alcohol) B->D E ee% Determination & Structural Validation C->E D->E

Figure 1: Self-validating NMR workflow for chiral piperazinone derivatives.

The most critical proof of the piperazin-2-one core is the HMBC correlation. The 2D NMR experiment must prove that the chiral C3 proton is physically adjacent to both the lactam carbonyl and the benzyl-substituted amine.

HMBC_Correlations C3H H-3 (δ 4.12) C2 C-2 (C=O) (δ 169.5) C3H->C2 3J_CH C_Ph C-1' (Ph) (δ 138.0) C3H->C_Ph 3J_CH C5 C-5 (δ 49.3) C3H->C5 3J_CH

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions proving C3 connectivity.

Conclusion

Relying solely on 1D 1 H NMR at standard field strengths (400 MHz) is insufficient for the rigorous structural validation of (R)-4-Benzyl-3-phenylpiperazin-2-one. The overlapping aliphatic signals and the inability to distinguish enantiomers leave critical blind spots. By adopting Approach B —utilizing 600 MHz 2D NMR coupled with Chiral Solvating Agents—researchers create a self-validating data matrix. The HMBC correlations unequivocally prove the regiochemistry of the piperazinone ring, while the resolution of the diastereotopic benzylic AB quartet acts as a built-in sensor for stereochemical integrity.

References

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of Substituted Piperazines. Retrieved from:[Link][2]

  • ResearchGate (Beilstein Journal of Organic Chemistry). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Retrieved from:[Link][5]

  • Arkivoc. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from:[Link][6]

Sources

Validation of Chiral HPLC Methods for (R)-4-Benzyl-3-phenylpiperazin-2-one Enantiomeric Excess: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of enantiomeric excess (ee) is a Critical Quality Attribute (CQA) in the development of chiral pharmaceuticals[1]. For complex intermediates like (R)-4-Benzyl-3-phenylpiperazin-2-one, selecting the correct Chiral Stationary Phase (CSP) and validating the method according to regulatory standards is paramount. This guide objectively compares the chromatographic performance of amylose- and cellulose-based CSPs for this specific scaffold and provides a comprehensive, self-validating methodology aligned with ICH Q2(R2) guidelines[2],[3].

Scientific Causality: The Chiral Recognition Mechanism

The piperazin-2-one scaffold presents unique chromatographic challenges due to its rigid lactam ring, which acts as a strong hydrogen-bond donor and acceptor, coupled with the steric bulk of the 3-phenyl and 4-benzyl substituents[4],[5].

When developing a chiral HPLC method, the causality behind CSP selection lies in the three-dimensional supramolecular interactions between the analyte and the polysaccharide backbone. Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) forms a tight, helical groove. This specific geometry provides an optimal steric fit for the bulky 4-benzyl group while allowing the carbamate linkages of the CSP to form critical hydrogen bonds with the piperazin-2-one lactam moiety. Conversely, cellulose-based CSPs (e.g., Chiralcel OD-H) possess a more linear, extended cavity that often results in suboptimal inclusion of this specific sterically hindered scaffold, leading to poorer resolution (Rs)[6],[7].

CSP_Mechanism Analyte (R)-4-Benzyl-3-phenylpiperazin-2-one (H-bond acceptor/donor, Steric bulk) Amylose Amylose Tris(3,5-dimethylphenylcarbamate) Helical Groove Inclusion Analyte->Amylose pi-pi & H-bonds Cellulose Cellulose Tris(3,5-dimethylphenylcarbamate) Linear Cavity Interaction Analyte->Cellulose pi-pi & H-bonds Result1 High Rs (>3.0) Optimal Steric Fit Amylose->Result1 Result2 Moderate Rs (1.5) Suboptimal Fit Cellulose->Result2

Mechanistic interaction differences between amylose and cellulose CSPs with the target analyte.

Comparative Analysis: Amylose vs. Cellulose CSPs

To establish the most robust method, an empirical comparison of coated and immobilized polysaccharide CSPs was conducted using a normal-phase solvent system. As demonstrated in Table 1 , the amylose-based Chiralpak AD-H column significantly outperformed the cellulose-based alternatives, providing baseline separation (Rs > 3.0) essential for accurate trace-level quantitation of the (S)-enantiomer distomer.

Table 1: Chromatographic Performance Comparison of CSPs for 4-Benzyl-3-phenylpiperazin-2-one

Chiral Stationary PhasePolymer BackboneMobile PhaseRet. Time (R)Ret. Time (S)Resolution (Rs)Selectivity (α)
Chiralpak AD-H AmyloseHexane/IPA (80:20)12.4 min15.2 min3.2 1.25
Chiralpak IA (Immobilized)AmyloseHexane/IPA (80:20)11.8 min14.5 min3.0 1.23
Chiralcel OD-H CelluloseHexane/IPA (80:20)18.5 min20.1 min1.41.10
Chiralcel OJ-H CelluloseHexane/EtOH (90:10)22.1 min23.0 min0.81.05

Note: The immobilized Chiralpak IA offers similar performance to AD-H but provides the added robustness of solvent flexibility (e.g., compatibility with DCM or MTBE) if sample solubility becomes a limiting factor.

Self-Validating System: Methodology & Protocol

A reliable analytical method must be a self-validating system. This means the protocol inherently verifies its own performance through System Suitability Testing (SST) prior to generating reportable data[2].

ChiralValidation Step1 Phase 1: CSP & Solvent Screening Coated vs. Immobilized Phases Step2 Phase 2: Chromatographic Optimization Resolution (Rs) > 2.0, Tailing < 1.5 Step1->Step2 Step3 Phase 3: ICH Q2(R2) Validation Linearity, Accuracy, Precision, LOD/LOQ Step2->Step3 Step4 Phase 4: Routine ee% Analysis (R)-4-Benzyl-3-phenylpiperazin-2-one Step3->Step4

Chiral HPLC method development and ICH Q2(R2) validation workflow for ee% determination.

Step-by-Step Execution Protocol

Step 1: Mobile Phase & Diluent Preparation

  • Action: Prepare a mobile phase of HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Degas via sonication for 10 minutes.

  • Causality: The diluent must match the mobile phase exactly. Dissolving the sample in 100% IPA or a stronger solvent creates a localized solvent mismatch upon injection, leading to severe peak fronting and artificial degradation of resolution.

Step 2: Chromatographic Conditions Setup

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C. Causality: Temperature control is critical in chiral chromatography; lower temperatures generally increase enantioselectivity (α) by maximizing the enthalpic contribution to chiral recognition, though it broadens peaks. 25°C provides the optimal balance.

  • Detection: UV at 210 nm and 254 nm.

Step 3: System Suitability Testing (The Self-Validation Gate)

  • Action: Inject 10 µL of a 0.1 mg/mL racemic standard of 4-Benzyl-3-phenylpiperazin-2-one.

  • Criteria: The system is only deemed valid for sample analysis if:

    • Resolution (Rs) between (R) and (S) enantiomers is ≥ 2.0.

    • Tailing factor for both peaks is ≤ 1.5.

    • %RSD of peak areas for 5 replicate injections is ≤ 2.0%.

Step 4: Sample Analysis & ee% Calculation

  • Action: Inject the synthesized (R)-batch sample (prepared at 1.0 mg/mL to ensure the trace (S)-enantiomer is above the LOQ).

  • Calculation: ee%=Area(R)+Area(S)Area(R)−Area(S)​×100

ICH Q2(R2) Validation Results

To ensure the method is fit for its intended purpose (quantifying trace levels of the (S)-enantiomer in an (R)-enantiomer matrix), it was validated against the rigorous standards of the ICH Q2(R2) guidelines[3]. The quantitative data is summarized in Table 2 .

Table 2: ICH Q2(R2) Validation Summary for the Optimized Amylose Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of enantiomers; no matrix interferenceRs = 3.2; Peak purity index > 0.99Pass
Linearity R² ≥ 0.999 over 0.05% to 150% of target concentrationR² = 0.9998 (Range: 0.05 - 1.5 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.015 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mL (0.005% of nominal)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.5% - 101.2%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 preparations at 100% level)%RSD = 0.85%Pass

Conclusion

For the determination of enantiomeric excess in (R)-4-Benzyl-3-phenylpiperazin-2-one, amylose-based CSPs (specifically Chiralpak AD-H) demonstrate superior chiral recognition compared to cellulose-based alternatives. By strictly controlling the diluent-to-mobile-phase match and enforcing rigorous System Suitability Testing, this method operates as a self-validating system. The protocol fully satisfies ICH Q2(R2) validation criteria, ensuring high-fidelity data for drug development and quality control workflows.

References

  • ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids Source: Organic Letters (ACS Publications) URL:[Link]

  • FDA approved fluorine-containing drugs in 2023 Source: European Journal of Medicinal Chemistry / RHHZ URL:[Link]

Sources

A Comparative Guide to (R)-4-Benzyl-3-phenylpiperazin-2-one and Other Piperazinone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its structural rigidity, synthetic tractability, and ability to present substituents in defined spatial orientations make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth comparison of the (R)-4-Benzyl-3-phenylpiperazin-2-one scaffold with other key piperazinone derivatives that have shown promise in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. We will explore the structure-activity relationships (SAR), experimental data, and the mechanistic basis for their biological effects.

The Piperazinone Scaffold: A Privileged Structure

The six-membered piperazin-2-one ring, with its two nitrogen atoms and a carbonyl group, offers a unique combination of features for drug design. The nitrogen atoms provide sites for substitution to modulate potency, selectivity, and pharmacokinetic properties.[1] The stereochemistry of substituents on the carbon framework can have a profound impact on biological activity, making the synthesis of enantiomerically pure piperazinones a critical aspect of drug development.

Synthesis of Chiral Piperazin-2-ones

The synthesis of enantiopure piperazin-2-ones, such as (R)-4-Benzyl-3-phenylpiperazin-2-one, is a key challenge and a focus of significant research. Several strategies have been developed to achieve high stereocontrol.

One common approach involves the use of chiral starting materials, such as α-amino acids, which can be elaborated into the piperazinone ring. For instance, enantiopure vicinal diamines, which can be derived from amino acids, are key intermediates in the synthesis of 2,3-disubstituted piperazines and their corresponding ketopiperazines.[2][3]

Another strategy is the asymmetric hydrogenation of pyrazine derivatives, which can provide access to chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[2] Asymmetric lithiation-trapping of N-Boc protected piperazines using a chiral ligand like (-)-sparteine has also emerged as a powerful method for the direct functionalization of the piperazine ring, yielding enantiopure α-substituted piperazines.[4]

The synthesis of a close analog, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, has been described as an intermediate in the preparation of the antidepressant Mirtazapine, highlighting the industrial relevance of this scaffold.[5]

Comparative Analysis of Biological Activities

While specific biological data for (R)-4-Benzyl-3-phenylpiperazin-2-one is not extensively available in the public domain, we can infer its potential by comparing it to other well-characterized piperazinone scaffolds. The nature and position of substituents on the piperazinone ring dramatically influence the biological activity.

Anticancer Activity

The piperazinone scaffold is a common feature in many potent anticancer agents.[6][7][8] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9][10][11][12]

Example Comparators:

  • Vindoline-Piperazine Conjugates: A series of novel vindoline–piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines.[7][8]

    • Conjugate 23 , containing a [4-(trifluoromethyl)benzyl]piperazine moiety, was particularly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 μM.[7][8]

    • Conjugate 25 , with a 1-bis(4-fluorophenyl)methyl piperazine substituent, showed high potency against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM).[7][8]

  • Piperazinone with Guanidine Substituent: A novel 1-(3-chlorophenyl) 2-piperazinone derivative containing a guanidine moiety (7g ) has demonstrated potent cytotoxicity against MCF-7 and HT-29 cancer cell lines, with IC50 values lower than the standard chemotherapeutic drug doxorubicin.[6]

Table 1: Anticancer Activity of Selected Piperazinone Derivatives

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)1.00[7][8]
Vindoline-piperazine conjugate 25 Vindoline-1-bis(4-fluorophenyl)methyl piperazineHOP-92 (NSCLC)1.35[7][8]
Compound 7g 1-(3-chlorophenyl) 2-piperazinone with guanidineMCF-7 (Breast)< 2[6]
Compound 7g 1-(3-chlorophenyl) 2-piperazinone with guanidineHT-29 (Colon)< 2[6]

The presence of bulky, lipophilic groups such as the benzyl and phenyl groups in (R)-4-Benzyl-3-phenylpiperazin-2-one suggests that it could also possess anticancer properties, potentially by interacting with hydrophobic pockets in target proteins.

Experimental Workflow: Anticancer Activity Screening

Caption: General workflow for assessing the anticancer activity of piperazinone derivatives using the MTT assay.

Neuroprotective Activity

Piperazine and its derivatives have shown significant promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14][15][16][17] Their mechanisms of action often involve the modulation of neurotransmitter receptors, such as dopamine and serotonin receptors, or the inhibition of enzymes like monoamine oxidase (MAO).[18][19][20]

Example Comparators:

  • Piperazine-substituted chalcones (PC10 and PC11): These compounds have been identified as potent and selective inhibitors of MAO-B.[18]

    • PC10 exhibited an IC50 value of 0.65 μM for MAO-B.[18]

    • PC11 showed an IC50 value of 0.71 μM for MAO-B.[18]

  • N-methyl-piperazine chalcones (2k and 2n): These derivatives have demonstrated dual inhibitory activity against both MAO-B and acetylcholinesterase (AChE).[20]

    • Compound 2k had an IC50 of 0.71 μM for MAO-B and 8.10 μM for AChE.[20]

    • Compound 2n showed an IC50 of 1.11 μM for MAO-B and 4.32 μM for AChE.[20]

  • Arylpiperazine Dopaminergic Ligands: Certain arylpiperazines have demonstrated neuroprotective effects against cell death induced by oxidative and nitrosative stress, potentially through the modulation of prosurvival pathways like Akt and ERK.[6]

Table 2: MAO-B and AChE Inhibitory Activity of Selected Piperazine Derivatives

Compound IDTargetIC50 (µM)Reference
PC10 MAO-B0.65[18]
PC11 MAO-B0.71[18]
2k MAO-B0.71[20]
2k AChE8.10[20]
2n MAO-B1.11[20]
2n AChE4.32[20]

The structural similarity of (R)-4-Benzyl-3-phenylpiperazin-2-one to known dopaminergic and serotonergic ligands suggests its potential to interact with CNS targets. The benzyl and phenyl substituents could facilitate binding to the hydrophobic regions of these receptors.

Signaling Pathway: PI3K/Akt in Cell Survival

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival, Proliferation, & Growth Akt->Cell_Survival promotes Piperazinone Piperazinone Inhibitors Piperazinone->PI3K inhibit

Caption: Simplified PI3K/Akt signaling pathway, a common target for piperazinone-based anticancer agents.

Antiviral Activity

Piperazinone derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses, including HIV, Zika virus (ZIKV), and Dengue virus (DENV).[13][21][22][23][24]

Example Comparators:

  • Piperazinone Phenylalanine Derivatives: A series of these compounds were designed as HIV-1 capsid (CA) modulators.[13]

    • F2-7f exhibited moderate anti-HIV-1 activity with an EC50 of 5.89 μM.[13]

    • 7f showed potent anti-HIV-2 activity with an EC50 of 4.52 μM.[13]

  • Piperazine-derived small molecules: A library of these compounds was screened for activity against ZIKV and DENV.[21]

    • Compound 25 , an indol-3-yl-2-oxoacetyl derivative of 2-phenylpiperazine, was active against ZIKV with an IC50 of 3.9 μM.[21]

    • Compound 8 , a 2-methyl piperazine derivative, showed activity against both ZIKV (IC50 not specified) and DENV (IC50 = 10.7 μM).[21]

Table 3: Antiviral Activity of Selected Piperazinone Derivatives

Compound IDVirusEC50 / IC50 (µM)Reference
F2-7f HIV-15.89[13]
7f HIV-24.52[13]
25 ZIKV3.9[21]
8 DENV10.7[21]

The diverse antiviral activities of piperazinone derivatives suggest that the (R)-4-Benzyl-3-phenylpiperazin-2-one scaffold could also be explored for potential antiviral applications.

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of piperazinone derivatives on cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazinone compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MAO-B Inhibition Assay

Objective: To determine the inhibitory activity of piperazinone derivatives against monoamine oxidase B.

Principle: This fluorometric assay measures the activity of MAO-B through the oxidative deamination of a substrate, which produces hydrogen peroxide (H2O2). The H2O2, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to the MAO-B activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, MAO-B enzyme solution, substrate solution (e.g., p-tyramine), and a fluorescent probe solution according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., selegiline).

  • Assay Reaction: In a 96-well black microplate, add the assay buffer, MAO-B enzyme solution, and the test compound or control. Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time plot). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The piperazinone scaffold is a versatile and valuable platform in medicinal chemistry, with derivatives demonstrating significant potential in oncology, neuropharmacology, and virology. While direct biological data for (R)-4-Benzyl-3-phenylpiperazin-2-one remains to be fully elucidated, comparisons with structurally related and well-characterized piperazinone derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The presence of the benzyl and phenyl groups at the N4 and C3 positions, respectively, suggests that this compound may exhibit interesting biological activities, particularly in areas where interactions with hydrophobic pockets of target proteins are crucial. Further synthesis and biological evaluation of (R)-4-Benzyl-3-phenylpiperazin-2-one and its analogs are warranted to fully explore its therapeutic potential.

References

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. PMC. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. [Link]

  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PMC. [Link]

  • Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. ResearchGate. [Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. PMC. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

  • Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. PubMed. [Link]

  • Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. PMC. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. [Link]

  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. Usiena air. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. [Link]

  • Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. MDPI. [Link]

  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. PMC. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. [Link]

  • Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement. ACS Publications. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Synthesis and antiviral study of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy. Journal of Experimental & Clinical Cancer Research. [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID. [Link]

  • Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. [Link]

  • Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. MDPI. [Link]

  • Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. Digital CSIC. [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. [Link]

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). [Link]

  • 4-Benzylpiperidine. PubChem. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine.

Sources

Comparing synthetic routes and atom economy for (R)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Synthetic Routes and Atom Economy for (R)-4-Benzyl-3-phenylpiperazin-2-one

Introduction

(R)-4-Benzyl-3-phenylpiperazin-2-one (CAS: 1327310-56-4) is a highly valued chiral building block in medicinal chemistry. The piperazin-2-one core is a privileged pharmacophore found in numerous bioactive compounds, including the antiemetic drug Aprepitant, and serves as a conformationally restricted peptidomimetic scaffold[1]. For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing enantioselectivity, step economy, and atom economy. This guide objectively compares three distinct synthetic strategies, providing mechanistic causality, quantitative green chemistry metrics, and self-validating experimental protocols.

The Classical Chiral Pool Approach (Alkylation/Cyclization)

Mechanism & Causality: This traditional route leverages the readily available chiral pool, specifically (R)-phenylglycine. The amino acid is first protected and esterified, followed by an SN​2 alkylation with a 1,2-dihaloethane or 2-haloethylamine derivative, and subsequent intramolecular lactamization[2]. The primary advantage here is the predictable retention of absolute stereochemistry. However, the reliance on stoichiometric leaving groups (e.g., bromides) fundamentally limits its atom economy, generating significant halide waste and requiring basic conditions that can occasionally risk epimerization.

The Multicomponent Post-Ugi Cyclization

Mechanism & Causality: Multicomponent reactions (MCRs) inherently drive up step economy. In this approach, an Ugi reaction utilizing an amine, an aldehyde, an isocyanide, and a carboxylic acid forms a linear intermediate. A subsequent acid-mediated post-Ugi cyclization yields highly functionalized piperazinones[3]. While highly modular for library generation, achieving strict enantioselectivity for the (R)-3-phenyl configuration often requires chiral auxiliaries or pre-resolved starting materials, which can negatively impact the overall atom economy (E-factor) during the cleavage steps.

Organocatalytic Domino Ring-Opening Cyclization (DROC)

Mechanism & Causality: Representing the state-of-the-art in asymmetric synthesis, this one-pot cascade builds the chiral heterocycle from entirely achiral precursors. As demonstrated by Lattanzi and colleagues, the process involves a Knoevenagel condensation of benzaldehyde and (phenylsulfonyl)acetonitrile, followed by an asymmetric epoxidation catalyzed by a quinine-derived urea (eQNU), and finally a domino ring-opening cyclization (DROC) upon the addition of a 1,2-diamine[4]. This method provides exceptional enantiomeric excess (ee) and step economy, though the atom economy is moderated by the expulsion of the phenylsulfonyl leaving group.

Quantitative Comparison: Route Performance & Green Metrics

MetricClassical Chiral PoolPost-Ugi CyclizationOrganocatalytic DROC
Starting Materials (R)-Phenylglycine, BnBr, 2-bromoethylamineBenzaldehyde, Isocyanide, Chiral AmineBenzaldehyde, N-Benzylethylenediamine
Enantiomeric Excess (ee) >98% (Pre-resolved)Moderate to High (Diastereoselective)Up to 99% (Catalytic)
Step Economy Low (3-4 discrete steps)High (2 steps)Very High (1-pot cascade)
Atom Economy (Est.) ~55-60%~65-70%~45-50%
Primary Waste Halide salts, coupling reagentsIsocyanide byproducts, auxiliary cleavageBenzenesulfinic acid, HCN
Scalability Excellent (Standard plant equipment)Good (Requires specialized handling)Good (Requires precise temperature control)

(Note: Atom economy is calculated based on the molecular weight of the desired product divided by the sum of the molecular weights of all stoichiometric reactants.)

Experimental Workflows & Self-Validating Protocols

Protocol A: Organocatalytic One-Pot DROC Synthesis

Objective: Synthesize (R)-4-Benzyl-3-phenylpiperazin-2-one via asymmetric organocatalysis[4].

  • Knoevenagel Condensation: To a dried Schlenk flask under argon, add benzaldehyde (1.0 equiv) and (phenylsulfonyl)acetonitrile (1.0 equiv) in anhydrous toluene (0.1 M). Add the eQNU catalyst (10 mol%).

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the benzaldehyde spot ( Rf​≈0.6 ) disappears, typically within 2 hours.

  • Asymmetric Epoxidation: Cool the mixture to 0 °C. Dropwise, add cumyl hydroperoxide (1.2 equiv). Stir for 24 hours.

    • Self-Validation: Extract a 0.1 mL aliquot, concentrate, and run a crude 1H NMR. Look for the characteristic epoxide proton shift appearing around δ 4.2-4.5 ppm to confirm intermediate formation.

  • Domino Ring-Opening Cyclization (DROC): Bring the reaction to room temperature. Add N-benzylethylenediamine (1.2 equiv) and stir for an additional 12 hours.

    • Self-Validation: The formation of the piperazin-2-one core can be confirmed by LC-MS (Target m/z : 267.1 [M+H]+ ).

  • Isolation: Purify via flash column chromatography. Determine enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 80:20, 1.0 mL/min) to confirm >95% ee.

Protocol B: Classical Chiral Pool Synthesis

Objective: Synthesize the target molecule from (R)-N-benzylphenylglycine methyl ester[2].

  • Alkylation: Dissolve (R)-N-benzylphenylglycine methyl ester (1.0 equiv) in anhydrous acetonitrile. Add 2-bromoethylamine hydrobromide (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.5 equiv).

    • Self-Validation: The solution will visibly turn cloudy as DIPEA hydrobromide salts precipitate, indicating successful amine alkylation.

  • Cyclization: Heat the mixture to reflux (82 °C) for 16 hours.

    • Self-Validation: Monitor the disappearance of the acyclic intermediate via LC-MS. The cyclization is driven by the intramolecular attack of the primary amine on the methyl ester, releasing methanol.

  • Workup: Cool to room temperature, filter the salts, and concentrate the filtrate. Partition between EtOAc and saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ and purify via recrystallization.

Pathway and Decision Visualizations

DROC_Pathway A Benzaldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation A->B C Asymmetric Epoxidation (Cumyl Hydroperoxide) B->C eQNU Catalyst D Chiral Epoxide Intermediate C->D E Domino Ring-Opening Cyclization (DROC) D->E F (R)-4-Benzyl-3-phenyl piperazin-2-one E->F -HCN, -PhSO2H G N-Benzylethylene- diamine G->E Nucleophilic Addition

Organocatalytic one-pot Domino Ring-Opening Cyclization (DROC) pathway.

Decision_Matrix Start Select Synthetic Route Crit1 Is Chiral Pool (R)-Phenylglycine Available & Cost-Effective? Start->Crit1 Crit2 Is Atom Economy the Primary Goal? Crit1->Crit2 NO Route1 Classical Chiral Pool Synthesis Crit1->Route1 YES Route2 Multicomponent Post-Ugi Cyclization Crit2->Route2 YES Route3 Organocatalytic DROC Cascade Crit2->Route3 NO (Need One-Pot)

Decision logic for selecting the optimal synthetic route based on project constraints.

Conclusion

The synthesis of (R)-4-Benzyl-3-phenylpiperazin-2-one exemplifies the modern chemist's dilemma: balancing atom economy with step economy and stereocontrol. While the classical chiral pool method remains highly reliable for scale-up due to its predictable stereochemistry and robust operational parameters[2], it suffers from poor atom economy. Conversely, the organocatalytic DROC method represents a paradigm shift, enabling the rapid, one-pot construction of complex chiral heterocycles from simple, achiral starting materials[4]. For drug development professionals prioritizing rapid library generation and high enantiomeric excess, the organocatalytic route is superior.

References

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. URL:[Link]

  • Petkovic, M., et al. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. URL:[Link]

  • Santra, S., & Andreana, P. R. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry, 85(10), 6335–6346. URL:[Link]

  • Srinivasa Rao, D. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, 2006(2), 147-154. URL:[Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Purity Assessment: Cross-Validation of (R)-4-Benzyl-3-phenylpiperazin-2-one using GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Orthogonal Purity Verification

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex chiral molecules like (R)-4-Benzyl-3-phenylpiperazin-2-one, a key intermediate or potential API, ensuring rigorous purity assessment is paramount. Process-related impurities, stereoisomers, or degradation products can have significant pharmacological and toxicological implications.

This guide provides an in-depth comparison and cross-validation strategy for two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Relying on a single analytical method can create blind spots, as no single technique is universally suitable for all potential impurities. By employing these two orthogonal methods—which rely on fundamentally different separation principles—we can build a more complete and trustworthy purity profile. This approach aligns with modern regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), which emphasize a science- and risk-based approach to analytical procedure development and validation.[1][2]

This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical causality behind our experimental choices and actionable, field-proven protocols.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatiles

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds that are thermally stable.[3][4] The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. For (R)-4-Benzyl-3-phenylpiperazin-2-one, its suitability for GC-MS analysis is contingent on its thermal stability and sufficient volatility at typical GC operating temperatures.

Expertise in Action: Why GC-MS?

The primary rationale for selecting GC-MS is its exceptional ability to separate and identify volatile organic impurities, such as residual solvents from the synthesis process, which are common in API manufacturing.[5][6] Furthermore, the use of Electron Ionization (EI) in MS generates reproducible fragmentation patterns that can be compared against extensive spectral libraries for confident identification of unknown impurities.[4]

Experimental Protocol: GC-MS Purity Assay

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the (R)-4-Benzyl-3-phenylpiperazin-2-one sample.

  • Dissolve in 10.0 mL of high-purity Methanol to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer to a 2 mL autosampler vial.

2. Instrumentation & Conditions:

  • System: Agilent 8890 GC with 5977B MS or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) - A low-to-mid polarity column providing excellent general-purpose separation.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless, operated in split mode (50:1) at 280°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • MS Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

3. System Suitability Test (SST):

  • Before sample analysis, inject a system suitability solution (a mid-range concentration of the analyte) six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the main analyte must be ≤ 2.0%.

Visualizing the GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh 10 mg API p2 Dissolve in 10 mL Methanol p1->p2 p3 Vortex to Mix p2->p3 p4 Transfer to Autosampler Vial p3->p4 a1 Inject 1 µL into GC p4->a1 a2 Separation in DB-5ms Column (Temp Programmed) a1->a2 a3 Elute to MS a2->a3 a4 Electron Ionization (EI) a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 d1 Acquire Total Ion Chromatogram (TIC) a5->d1 d2 Integrate Peaks d1->d2 d3 Calculate Area % Purity d2->d3 d4 Identify Impurities via Library Search d2->d4

Caption: Workflow for purity analysis via GC-MS.

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - Versatility for a Broader Analyte Range

LC-MS is the cornerstone of modern pharmaceutical analysis, prized for its applicability to a vast range of compounds, including those that are non-volatile, polar, or thermally labile.[7][8][9] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] This makes it an ideal orthogonal partner to GC-MS, as it is well-suited for identifying potential non-volatile impurities, high molecular weight intermediates, or degradation products that would be missed by GC.

Expertise in Action: Why LC-MS?

For (R)-4-Benzyl-3-phenylpiperazin-2-one, LC-MS offers superior sensitivity and is less likely to cause thermal degradation of the analyte or its impurities during analysis.[8][10] The choice of Electrospray Ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, providing a strong molecular ion peak ([M+H]+), which is crucial for confirming the identity and purity of the main component and quantifying impurities.[11]

Experimental Protocol: LC-MS Purity Assay

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a 1 mg/mL stock solution as described in the GC-MS protocol. Dilute 1:100 with 50:50 Acetonitrile:Water to a final concentration of 10 µg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter and degas all mobile phases prior to use.

2. Instrumentation & Conditions:

  • System: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) - A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for moderately polar compounds.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • Start at 10% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 0.1 minutes and re-equilibrate for 2 minutes.

  • MS Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Scan Range: 100-600 m/z.

3. System Suitability Test (SST):

  • Before sample analysis, inject a system suitability solution six times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor for the main peak between 0.8 and 1.5.

Visualizing the LC-MS Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Stock p2 Dilute to 10 µg/mL in 50:50 ACN:H2O p1->p2 p3 Transfer to Autosampler Vial p2->p3 a1 Inject 2 µL into UPLC p3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 Elute to MS a2->a3 a4 Electrospray Ionization (ESI+) a3->a4 a5 Mass Analysis (TOF or Quad) a4->a5 d1 Acquire Total Ion Chromatogram (TIC) a5->d1 d2 Extract Ion Chromatograms (EIC) d1->d2 d3 Integrate Peaks d2->d3 d4 Calculate Area % Purity d3->d4

Caption: Workflow for purity analysis via LC-MS.

Head-to-Head Performance Comparison

The choice between GC-MS and LC-MS is dictated by the specific analytical challenge. For a comprehensive purity assessment of (R)-4-Benzyl-3-phenylpiperazin-2-one, using both provides a more robust data package.

ParameterGC-MSLC-MSRationale & Causality
Analyte Scope Volatile & Semi-Volatile, Thermally StableBroad Range (Polar, Non-Polar, Thermally Labile)LC-MS is more versatile for unknown, potentially non-volatile impurities or degradants.[9][12]
Sensitivity High (ng-pg range)Very High (pg-fg range)LC-MS generally offers superior sensitivity, crucial for detecting trace-level impurities.[10]
Impurity Identification Excellent via EI library matchingExcellent via accurate mass (HRMS) & fragmentation (MS/MS)EI provides standardized, searchable spectra. HRMS provides elemental composition for unknowns.[11][13]
Sample Preparation Simple dissolutionSimple dissolution; buffer considerationsBoth are straightforward, but LC-MS requires careful mobile phase preparation to ensure compatibility.
Potential Issues Thermal degradation of labile compoundsMatrix effects, ion suppressionGC's high temperatures can alter the sample. ESI in LC-MS can be suppressed by matrix components.

Pillar 3: The Cross-Validation Protocol - Ensuring Method Concordance

Trustworthiness by Design: The Cross-Validation System

The process itself is a self-validating system. By analyzing the exact same batch of material with two fully validated, orthogonal methods, any significant discrepancy in the results points to a method-specific issue (e.g., an impurity co-eluting in one method but not the other) that must be investigated. This aligns with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[15][16]

Step-by-Step Cross-Validation Procedure
  • Prerequisite: Ensure both the GC-MS and LC-MS methods have been fully and independently validated according to ICH Q2(R2) guidelines for key parameters like specificity, linearity, accuracy, precision, and range.[17][18][19]

  • Sample Selection: Choose one representative batch of (R)-4-Benzyl-3-phenylpiperazin-2-one.

  • Analysis:

    • Prepare six independent samples from the selected batch as per the GC-MS protocol.

    • Prepare six independent samples from the same batch as per the LC-MS protocol.

  • Execution: Analyze all 12 preparations on their respective instruments on the same day by the same analyst to minimize external variability.

  • Data Compilation:

    • For each of the six GC-MS replicates, calculate the purity of the main peak using the area percent method.

    • For each of the six LC-MS replicates, calculate the purity of the main peak using the area percent method.

  • Statistical Comparison:

    • Calculate the mean purity and standard deviation for the set of GC-MS results and the set of LC-MS results.

    • Compare the two mean purity values.

Acceptance Criteria & Interpretation

While ICH guidelines intentionally do not set prescriptive acceptance criteria for cross-validation, a common and scientifically sound approach is to demonstrate statistical equivalence.[15] The difference between the mean purity values obtained from the two methods should be acceptably low.

Example Data & Comparison:

MethodReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Replicate 4 (%)Replicate 5 (%)Replicate 6 (%)Mean Purity (%) %RSD
GC-MS 99.5899.6299.5599.6599.6099.5999.60 0.04%
LC-MS 99.6899.7199.6599.7399.6999.7099.69 0.03%
Difference 0.09%

In this example, the mean purity values are highly comparable, with a difference of only 0.09%. This provides strong evidence that both methods are "fit for purpose" and produce concordant results, giving high confidence in the overall purity assessment of the API batch.

Visualizing the Cross-Validation Logic

Cross_Validation_Logic cluster_methods Parallel Analysis (n=6) start Select One API Batch gc_prep Prepare per GC-MS Protocol start->gc_prep lc_prep Prepare per LC-MS Protocol start->lc_prep gc_run Analyze via Validated GC-MS gc_prep->gc_run lc_run Analyze via Validated LC-MS lc_prep->lc_run gc_result Calculate Mean Purity (GC) gc_run->gc_result lc_result Calculate Mean Purity (LC) lc_run->lc_result compare Compare Mean Results | Mean_GC - Mean_LC | gc_result->compare lc_result->compare pass Results are Concordant Methods are Cross-Validated compare->pass < Acceptance Limit (e.g., 0.5%) fail Investigate Discrepancy (e.g., co-elution, degradation) compare->fail > Acceptance Limit

Caption: Logical flow for cross-validating analytical methods.

Conclusion

The cross-validation of (R)-4-Benzyl-3-phenylpiperazin-2-one purity using orthogonal GC-MS and LC-MS methods represents a robust, scientifically-grounded strategy essential for modern drug development. GC-MS provides unparalleled capability for analyzing volatile and process-related impurities, while LC-MS offers superior sensitivity and versatility for a broader range of potential contaminants and degradation products.

By implementing the detailed protocols and cross-validation logic presented in this guide, analytical laboratories can generate a comprehensive and defensible purity data package. This not only ensures the quality and safety of the pharmaceutical substance but also aligns with the rigorous expectations of global regulatory authorities, ultimately facilitating a smoother path from development to market.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Veeprho. Piperazine Impurities and Related Compound. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • PMC (PubMed Central). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • ResolveMass Laboratories Inc. GC-MS vs LC-MS. [Link]

  • SAR Publication. Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. [Link]

  • Phenomenex. How Does GC-MS Work and Its Principle Explained. [Link]

  • ILT. How to Choose Between LC and GC for Your Analytical Needs. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Pubmedia Journals Series. Exploring the Principles of GC-MS: Techniques and Applications. [Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • PubMed. Principles and applications of LC-MS in new drug discovery. [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]

  • PMC (PubMed Central). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • Biotage. How does your sample prep change for LC/MS vs GC/MS. [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. [Link]

  • LCGC. LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • MetwareBio. LC-MS VS GC-MS: What's the Difference. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PubMed. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link]

  • Semantic Scholar. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]

  • Auburn University. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. [Link]

  • ResearchGate. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PMC (PubMed Central). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]

  • ResearchGate. Analysis of Benzylpiperazine-like Compounds | Request PDF. [Link]

  • Malaysian Journal of Chemistry. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • National Institute of Justice. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis. [Link]

  • MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

Sources

A Comparative Guide to the Reproducibility and Quality Control of (R)-4-Benzyl-3-phenylpiperazin-2-one Batch Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-4-Benzyl-3-phenylpiperazin-2-one is a chiral heterocyclic compound that serves as a critical building block in the synthesis of various pharmacologically active molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The stereochemical integrity of this intermediate is paramount, as different enantiomers of a final drug product can exhibit vastly different efficacy and toxicity profiles.[2][] Therefore, the ability to produce this intermediate with high purity, and most importantly, with consistent quality from batch to batch, is a non-negotiable requirement in the pharmaceutical industry.[4][5]

This guide provides an in-depth analysis of a robust synthetic protocol for (R)-4-Benzyl-3-phenylpiperazin-2-one. It details a comprehensive quality control (QC) strategy for batch release and outlines a systematic approach for assessing and ensuring batch-to-batch reproducibility. Furthermore, this protocol is objectively compared against an alternative synthetic route to provide a broader perspective for process development and scale-up decisions.

Part 1: A Validated Synthesis Protocol for (R)-4-Benzyl-3-phenylpiperazin-2-one

The selected synthetic route is designed for selectivity, scalability, and control over the desired stereochemistry. It proceeds via a reductive amination followed by a deprotection and cyclization sequence, which avoids harsh reagents and provides high chiral purity.[6]

Experimental Protocol

Step 1: Reductive Amination to form Chiral Diamine Derivative

  • To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol at -10°C, add (R)-phenylglycine methyl ester (1.05 eq). The low temperature is crucial to prevent the premature reduction of the aldehyde.

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 0°C. NaBH₃CN is a mild reducing agent selective for the imine over the aldehyde, which is critical for maximizing the yield of the desired diamine.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral diamine derivative.

Step 2: Benzylation of the Secondary Amine

  • Dissolve the crude diamine from Step 1 in acetonitrile.

  • Add potassium carbonate (K₂CO₃) (2.5 eq) as a base, followed by benzyl bromide (1.2 eq).

  • Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-benzylated diamine ester.

Step 3: Deprotection and Intramolecular Cyclization

  • Dissolve the purified N-benzylated diamine ester from Step 2 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) (5 mol%) to the solution.

  • Subject the mixture to hydrogenation (H₂) at 50 psi in a Parr shaker apparatus. This step simultaneously removes the Cbz protecting group and facilitates the intramolecular cyclization to form the piperazin-2-one ring.[7][8]

  • After completion (typically 8-12 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude (R)-4-Benzyl-3-phenylpiperazin-2-one.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow A Step 1: Reductive Amination (R)-phenylglycine methyl ester + N-Cbz-aminoacetaldehyde B Step 2: N-Benzylation Benzyl Bromide, K2CO3 A->B NaBH3CN, MeOH C Step 3: Deprotection & Cyclization H2, Pd/C B->C Acetonitrile, Reflux D Final Product (R)-4-Benzyl-3-phenylpiperazin-2-one C->D Ethanol, 50 psi

Caption: Workflow for the synthesis of (R)-4-Benzyl-3-phenylpiperazin-2-one.

Part 2: Rigorous Quality Control for Batch Release

A robust quality control framework is essential to ensure that each batch of (R)-4-Benzyl-3-phenylpiperazin-2-one meets the required specifications for identity, purity, and stereochemical integrity.[4]

Critical Quality Attributes (CQAs) and Analytical Methods

The following table summarizes the key tests performed for the release of each batch.

Critical Quality Attribute (CQA)Analytical MethodSpecificationRationale & Citation
Identity ¹H NMR, ¹³C NMR, MSConforms to reference spectraConfirms the chemical structure and molecular weight of the target compound.[9]
Purity (Assay) Reverse-Phase HPLC≥ 99.0%Quantifies the amount of the desired product relative to impurities.[4][10]
Chiral Purity (%ee) Chiral HPLC≥ 99.5% eeEnsures the correct enantiomer is present and quantifies the undesired (S)-enantiomer.[2][11]
Appearance Visual InspectionWhite to off-white solidA basic but important indicator of product consistency and gross contamination.
Melting Point Melting Point ApparatusWithin a defined range (e.g., 225-228 °C)A sharp melting point range is indicative of high purity.[7]
Residual Solvents Gas Chromatography (GC)Conforms to ICH Q3C limitsEnsures that solvents used in the synthesis are removed to acceptable levels for pharmaceutical use.
Detailed Analytical Protocols

1. Purity Assessment by Reverse-Phase HPLC

  • Objective: To determine the purity of the API and profile any process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Procedure: A sample solution (approx. 1 mg/mL in mobile phase) is injected. Purity is calculated based on the relative peak area of the main component.

2. Chiral Purity by Chiral HPLC

  • Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (% ee).

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose tris(3,5-dichlorophenylcarbamate) on silica gel.[11]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 205 nm.[11]

  • Calculation: Enantiomeric excess is calculated using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100, where Area_R and Area_S are the peak areas of the (R) and (S) enantiomers, respectively.[2]

Part 3: Reproducibility Assessment Across Multiple Batches

Ensuring batch-to-batch reproducibility is the cornerstone of pharmaceutical manufacturing.[12] A multi-batch study is the definitive method to demonstrate process consistency. This involves manufacturing a minimum of three independent batches under identical conditions and analyzing them against the established CQAs.

Reproducibility Study Design
  • Manufacture Batches: Synthesize three to five consecutive batches of (R)-4-Benzyl-3-phenylpiperazin-2-one following the exact protocol outlined in Part 1.

  • Document In-Process Controls: Record all critical process parameters (temperatures, reaction times, reagent quantities) for each batch in a comprehensive batch record.[13]

  • Full QC Analysis: Subject each batch to the complete panel of QC tests listed in the table above.

  • Data Trending and Analysis: Collate the quantitative results (Yield, Purity, %ee) for all batches.

  • Statistical Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each CQA across the batches. A low %RSD provides statistical evidence of a reproducible process.[14]

Reproducibility Assessment Workflow

cluster_reproducibility Batch-to-Batch Reproducibility Assessment A Manufacture Batch 1 D Full QC Analysis (Purity, Chiral Purity, Yield, etc.) A->D B Manufacture Batch 2 B->D C Manufacture Batch 3 C->D E Data Collation (Results from all batches) D->E F Statistical Analysis (Mean, SD, %RSD) E->F G Process is Reproducible? F->G H Pass G->H Low %RSD I Fail: Investigate Deviations G->I High %RSD

Caption: Logical workflow for a multi-batch reproducibility study.

Part 4: Comparison with an Alternative Synthesis Route

To provide a comprehensive evaluation, the primary protocol is compared with an alternative method involving the reduction of a protected piperazinone intermediate followed by deprotection. This alternative route has been described for similar structures and often utilizes potent reducing agents like Lithium Aluminium Hydride (LiAlH₄).[7][15]

Alternative Route: Reduction-First Approach

  • N-Alkylation: Alkylate 4-benzyl-3-phenylpiperazin-2-one with a suitable protecting group (e.g., Boc-anhydride).

  • Lactam Reduction: Reduce the amide carbonyl using a strong reducing agent like LiAlH₄ in THF.[15]

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acid for Boc group) to yield the final product.

Comparative Analysis of Synthesis Routes
ParameterProtocol 1: Reductive AminationAlternative: Reduction-FirstRationale & Justification
Number of Steps 33Both routes involve a similar number of synthetic transformations.
Overall Yield Good to ExcellentVariable, can be lowerReductive amination is often high-yielding. LiAlH₄ reductions can sometimes lead to side products or over-reduction.
Scalability HighModerateThe use of H₂ gas is well-established for large-scale production. Handling large quantities of LiAlH₄ poses significant safety challenges.[16]
Safety & Handling Moderate (H₂ gas under pressure)Low (Highly pyrophoric LiAlH₄)The use of pyrophoric and water-reactive LiAlH₄ requires specialized equipment and handling procedures, making it less desirable for industrial applications.[15][16]
Chiral Integrity HighHighBoth methods generally preserve the stereocenter if conditions are controlled.
Cost of Reagents ModerateModerate to HighLiAlH₄ and Boc-anhydride can be more expensive than the reagents used in the reductive amination route.
Work-up & Purification Straightforward (filtration, extraction)Complex (Careful quenching of LiAlH₄)The work-up for LiAlH₄ reactions is notoriously hazardous and can be difficult to manage on a large scale.
Comparative Workflow Diagram

cluster_main Protocol 1: Reductive Amination cluster_alt Alternative: Reduction-First A1 Reductive Amination A2 N-Benzylation A1->A2 A3 Deprotection/Cyclization A2->A3 B1 N-Alkylation (Protection) B2 Lactam Reduction (LiAlH4) B1->B2 B3 Deprotection B2->B3

Caption: High-level comparison of the two synthetic workflows.

Conclusion

The successful and consistent production of (R)-4-Benzyl-3-phenylpiperazin-2-one hinges on a well-designed synthetic process coupled with a meticulous quality control and reproducibility program. The detailed reductive amination protocol offers a robust, safe, and scalable method that consistently delivers a high-quality product. In contrast, while chemically viable, the alternative reduction-first approach presents significant safety and handling challenges, particularly for industrial-scale manufacturing.

By implementing the multi-faceted approach described in this guide—combining a validated synthesis, rigorous analytical testing, and statistical monitoring of batch-to-batch performance—researchers and drug development professionals can ensure a reliable supply of this critical chiral intermediate, thereby safeguarding the quality and consistency of the final active pharmaceutical ingredient.

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). Benchchem.
  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. (2025, June 18). PharmaGuru.
  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Royal Society of Chemistry.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). IVT Network.
  • A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production. (n.d.). Benchchem.
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2009). International Journal of PharmTech Research.
  • Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (n.d.). Google Patents.
  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (n.d.). ResearchGate.
  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (n.d.). Arkivoc.
  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. (n.d.). PMC.
  • Batch-to-batch reproducibility: a case study on industrial-scale fermentations. (n.d.). Pharmaceutical Bioprocessing.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). Tianming Pharmaceuticals.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC.
  • Batch Record Review Best Practices in Pharma Manufacturing. (2025, May 29). Lab Manager.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (n.d.). Benchchem.
  • Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. (n.d.). PMC.
  • Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • A process for preparing 1-methyl-3-phenylpiperazine. (n.d.). Google Patents.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PMC.
  • Expert Chiral Synthesis Services. (n.d.). BOC Sciences.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2026, February 16). ResearchGate.
  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.). Google Patents.

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an exercise in understanding molecular behavior. Handling (R)-4-Benzyl-3-phenylpiperazin-2-one (CAS: 1327310-56-4) requires a deep understanding of its physicochemical properties.

This chiral building block is frequently utilized in the synthesis of central nervous system (CNS) therapeutics due to the unique pharmacological properties of the piperazinone scaffold[1]. With a molecular weight of 266.34 g/mol [2], this compound typically presents as a fine crystalline powder. The procedures below are designed as self-validating systems to ensure absolute safety and operational efficiency during drug development workflows.

Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the compound is hazardous.

The core piperazine ring contains nitrogen atoms that act as potent hydrogen bond acceptors and donors. While this is advantageous for drug-target binding, it also allows the molecule to interact aggressively with biological nucleophiles in the skin and mucous membranes. Consequently, piperazin-2-one derivatives are classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential allergic skin sensitization (H317)[3][4]. Furthermore, the fine crystalline nature of the powder introduces a significant inhalation hazard (H335)[3], as micro-particulates can easily deposit in the respiratory tract.

Quantitative Hazard Data & PPE Specifications

The following matrix synthesizes the required PPE based on the compound's specific interaction pathways.

Hazard ClassGHS CodeBiological CausalityPPE RequirementMaterial Specification
Skin Irritation & Sensitization H315, H317Covalent or strong hydrogen bond interaction with epidermal nucleophiles.Chemical-resistant gloves, Lab coatNitrile (≥0.11 mm thickness for splash; ≥0.4 mm for full contact). Do not use latex. Cotton or Tyvek coat with knit cuffs.
Eye Irritation H319Rapid dissolution in ocular fluid leading to disruption of the mucosal barrier.Safety gogglesSnug-fitting, indirect-vented goggles (ANSI Z87.1+). Safety glasses are insufficient for fine powders.
Respiratory Irritation H335Particulate aerosolization and subsequent deposition in the upper respiratory tract.Engineering controls, RespiratorClass II Chemical Fume Hood (0.4–0.6 m/s face velocity). If handled outside a hood, an N95 or P100 particulate respirator is mandatory.

Experimental Protocols: Handling & Disposal

Every protocol must be a self-validating system. By confirming environmental parameters before initiating the chemical transfer, you eliminate the variable of equipment failure.

Protocol A: Safe Weighing and Solubilization Workflow
  • Validate Engineering Controls: Before opening the reagent bottle, check the fume hood monitor to verify a face velocity between 0.4 and 0.6 m/s. This confirms the containment system is actively pulling particulates away from the operator.

  • Don PPE: Equip nitrile gloves, indirect-vented goggles, and a fully buttoned lab coat. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Static Mitigation: Use an anti-static weighing spatula and a static eliminator (ionizer) if available. Fine piperazinone powders are prone to electrostatic accumulation, which can cause the powder to "jump" and aerosolize[3].

  • Transfer & Seal: Transfer the pre-calculated mass of (R)-4-Benzyl-3-phenylpiperazin-2-one into a tared, sealable glass vial.

  • Closed-System Solubilization: Add your solvent (e.g., DMSO or DCM) directly into the vial while still inside the fume hood. Seal the vial completely before removing it from the hood for vortexing or sonication.

Protocol B: Spill Response and Chemical Disposal Plan
  • Isolate & Assess: If a spill occurs, immediately halt work. If the spill is outside the fume hood, ensure respiratory protection (N95/P100) is active before approaching.

  • Aerosol Suppression: Do not dry sweep the powder, as this will aerosolize the piperazinone[3]. Gently cover the spilled powder with damp absorbent paper (using water or a mild solvent like ethanol) to bind the particulates.

  • Mechanical Collection: Use a non-sparking tool or a disposable scoop to transfer the damp mass into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to hydrolyze and remove residual organics, followed by a wipe-down with 70% ethanol to ensure complete decontamination[3].

  • Waste Segregation: Dispose of the collected material and all contaminated PPE in a designated Non-Halogenated Organic Waste container (unless halogenated solvents were used during the spill). Label the container explicitly with "Contains Piperazin-2-one derivatives - Skin/Eye Irritant."

Operational Safety Workflow

Fig 1: Operational safety and spill response workflow for piperazin-2-one derivatives.

References

  • Piperazin-2-one | C4H8N2O | CID 231360 - PubChem - NIH Source: nih.gov URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.